Astromicin
Description
Propriétés
IUPAC Name |
2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N5O6/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18/h7-9,11-17,24-25H,4-6,18-21H2,1-3H3/t7-,8+,9-,11-,12-,13-,14+,15+,16+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDUPMYXGFNAEJ-APGVDKLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)O)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
72275-67-3 (sulfate[1:2] salt) | |
| Record name | Astromicin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022624 | |
| Record name | Astromicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55779-06-1 | |
| Record name | Astromicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55779-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Astromicin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Astromicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASTROMICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JHD84H15J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of Astromicin from Micromonospora olivasterospora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astromicin, also known as fortimicin A, is an aminoglycoside antibiotic with significant activity against a broad spectrum of bacteria. Its discovery from the soil actinomycete Micromonospora olivasterospora marked an important advancement in the field of antimicrobial agents. This technical guide provides an in-depth overview of the discovery, biosynthesis, and production of this compound, tailored for professionals in microbiological research and drug development.
The Producing Microorganism: Micromonospora olivasterospora
Micromonospora olivasterospora is a Gram-positive, aerobic, and spore-forming actinomycete.[1] The type strain, MK-70, was first isolated from a soil sample in Hiroshima, Japan.[2] Members of the genus Micromonospora are well-known producers of various bioactive secondary metabolites, including other aminoglycoside antibiotics like gentamicin.[1] Morphologically, Micromonospora species are characterized by the formation of single spores on their substrate mycelium.[1]
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions encoded by a dedicated gene cluster. The biosynthetic pathway of this compound is noted for its unique features, distinguishing it from the synthesis of other aminoglycoside antibiotics.[2]
The core of the this compound molecule is a pseudodisaccharide, and its biosynthesis involves the formation of a 1,4-diaminocyclitol component.[2] Studies utilizing blocked mutants of Micromonospora olivasterospora have been instrumental in elucidating the biosynthetic pathway. These studies have revealed a sequence of modifications including amination, methylation, dehydroxylation, epimerization, and acylation of precursor molecules.[2]
The biosynthetic gene cluster for this compound, often referred to as the 'fms' (fortimicin synthesis) cluster, has been cloned and characterized.[3] Understanding this gene cluster opens avenues for genetic engineering to improve this compound yield and to generate novel analogues through combinatorial biosynthesis.
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the genetic level. The 'fms' gene cluster contains regulatory genes that control the expression of the biosynthetic genes. These pathway-specific regulators are often influenced by broader cellular signals, such as nutrient availability and growth phase, which are monitored by pleiotropic regulators. Understanding these regulatory networks is crucial for optimizing this compound production through fermentation.
Experimental Protocols
Fermentation of Micromonospora olivasterospora for this compound Production
Objective: To cultivate Micromonospora olivasterospora under optimal conditions to achieve high yields of this compound.
Materials:
-
Micromonospora olivasterospora strain (e.g., MK-70, ATCC 21819)
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (A chemically defined medium or a complex medium)
-
Shake flasks or bioreactor
-
Incubator shaker
Seed Culture Preparation:
-
Aseptically inoculate a loopful of Micromonospora olivasterospora from a slant culture into a flask containing the seed culture medium.
-
Incubate at 28-30°C with agitation (e.g., 200-250 rpm) for 48-72 hours, or until significant growth is observed.
Production Fermentation:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture at 28-30°C with agitation for 5-7 days.
-
Monitor the fermentation by measuring parameters such as pH, biomass, and this compound concentration at regular intervals.
Example Production Medium Composition:
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Glucose | 10.0 |
| Soybean Meal | 15.0 |
| Yeast Extract | 2.0 |
| CaCO₃ | 2.0 |
| K₂HPO₄ | 0.5 |
| MgSO₄·7H₂O | 0.5 |
| Adjust pH to 7.0-7.2 before sterilization. |
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth containing this compound
-
Cation-exchange resin (e.g., Amberlite IRC-50)
-
Elution buffers (e.g., acidic and basic solutions)
-
Solvents for extraction and chromatography (e.g., methanol, chloroform)
-
Silica gel for column chromatography
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system
Protocol Outline:
-
Harvesting: Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Cation-Exchange Chromatography: Adjust the pH of the supernatant to the optimal binding pH for the chosen cation-exchange resin. Apply the supernatant to the column. Wash the column with deionized water to remove unbound impurities. Elute this compound using an appropriate acidic or basic buffer.
-
Solvent Extraction: The eluate containing this compound can be further purified by solvent extraction to remove nonpolar impurities.
-
Silica Gel Chromatography: The partially purified this compound is then subjected to silica gel column chromatography. A gradient of solvents (e.g., chloroform-methanol-ammonia) is typically used for elution.
-
Crystallization: The fractions containing pure this compound are pooled, concentrated, and crystallized from a suitable solvent system (e.g., methanol-water).
-
Purity Assessment: The purity of the final product is assessed by techniques such as HPLC and mass spectrometry.
Experimental Workflow for this compound Production and Purification
Caption: Workflow for this compound production and purification.
Quantitative Data
This compound Production Yield
The yield of this compound from Micromonospora olivasterospora fermentation can vary significantly depending on the strain, medium composition, and fermentation conditions. While specific industrial production yields are often proprietary, research publications report yields in the range of hundreds of milligrams to several grams per liter. Optimization of the fermentation process is a key area of research to improve the economic feasibility of this compound production.
Table 1: Factors Influencing this compound Yield
| Parameter | Effect on Yield |
| Carbon Source | Type and concentration significantly impact biomass and antibiotic production. |
| Nitrogen Source | Organic nitrogen sources are often preferred for higher yields. |
| Phosphate Levels | Optimal phosphate concentration is crucial; excess can be inhibitory. |
| Trace Elements | Certain metal ions can act as cofactors for biosynthetic enzymes. |
| pH | Maintaining an optimal pH range is critical for cell growth and enzyme activity. |
| Dissolved Oxygen | Adequate aeration is necessary for this aerobic microorganism. |
Antimicrobial Activity of this compound
This compound exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is a key measure of its antimicrobial efficacy.
Table 2: Representative MIC Values for this compound
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.5 - 4 |
| Escherichia coli | 1 - 8 |
| Klebsiella pneumoniae | 1 - 16 |
| Pseudomonas aeruginosa | 2 - 32 |
| Enterococcus faecalis | 8 - 64 |
| Note: MIC values can vary depending on the specific strain and testing methodology. |
Mechanism of Action
As an aminoglycoside, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 30S ribosomal subunit, causing misreading of the mRNA code and premature termination of protein synthesis. This disruption of essential protein production ultimately leads to bacterial cell death.
Signaling Pathway of Aminoglycoside Action
Caption: Mechanism of action of this compound.
Conclusion
The discovery of this compound from Micromonospora olivasterospora continues to be a significant area of study in the development of antimicrobial agents. A thorough understanding of its producing organism, biosynthetic pathway, and fermentation technology is essential for optimizing its production and for the potential discovery of novel, related compounds. This technical guide provides a foundational overview for researchers and professionals dedicated to advancing the field of antibiotic discovery and development. Further research into the genetic regulation of this compound biosynthesis and the application of synthetic biology approaches holds promise for enhancing its production and therapeutic potential.
References
An In-Depth Technical Guide to the Core Mechanism of Action of Astromicin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astromicin, a member of the aminoglycoside family of antibiotics, exerts its potent bactericidal activity by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action, from its initial binding to the 30S ribosomal subunit to the subsequent disruption of protein translation. This document details the specific binding sites, the induction of codon misreading, and the inhibition of ribosomal translocation. Furthermore, it presents a compilation of quantitative data on this compound's efficacy, detailed experimental protocols for studying its mechanism, and visual representations of the key pathways and workflows involved.
Introduction
This compound, also known as Fortimicin A, is an aminoglycoside antibiotic derived from Micromonospora olivasterospora. Like other aminoglycosides, its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to cell death. Understanding the precise molecular interactions and the downstream consequences of this compound binding to the ribosome is crucial for optimizing its clinical use, overcoming resistance mechanisms, and guiding the development of novel aminoglycoside derivatives. This guide serves as a technical resource for researchers and professionals in the field of antibacterial drug development, offering a detailed exploration of this compound's mechanism of action.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound's bactericidal effect is a multi-step process that ultimately halts the production of essential proteins in bacteria. The core mechanism can be broken down into three key stages: binding to the 30S ribosomal subunit, induction of codon misreading, and inhibition of translocation.
Binding to the 30S Ribosomal Subunit
The initial and critical step in this compound's mechanism of action is its high-affinity binding to the 30S ribosomal subunit. The primary binding site is located within the 16S ribosomal RNA (rRNA), specifically at the A-site (aminoacyl-tRNA binding site). This interaction is primarily electrostatic, involving the positively charged amino groups of the this compound molecule and the negatively charged phosphate backbone of the rRNA.
Key nucleotides in the 16S rRNA that are crucial for aminoglycoside binding include A1492, A1493, and G1494. The binding of this compound to this site induces a conformational change in the A-site, forcing nucleotides A1492 and A1493 to flip out from their normal position within helix 44 of the 16S rRNA. This conformational switch is a pivotal event that leads to the subsequent disruption of protein synthesis.
Induction of Codon Misreading
The this compound-induced conformational change in the A-site significantly compromises the fidelity of the decoding process. During normal translation, the ribosome ensures that the incoming aminoacyl-tRNA's anticodon correctly matches the mRNA codon in the A-site. However, the flipped-out conformation of A1492 and A1493 in the presence of this compound stabilizes the binding of near-cognate aminoacyl-tRNAs (tRNAs with a single mismatch in their anticodon). This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins. The accumulation of these aberrant proteins disrupts cellular processes and contributes to the bactericidal effect of the antibiotic.
Inhibition of Translocation
In addition to causing misreading, this compound also inhibits the translocation step of elongation. Translocation is the process by which the ribosome moves along the mRNA by one codon, shifting the peptidyl-tRNA from the A-site to the P-site (peptidyl-tRNA binding site) and the deacylated tRNA from the P-site to the E-site (exit site). The binding of this compound to the A-site can physically obstruct the movement of the tRNAs and the ribosome along the mRNA, thereby stalling protein synthesis. This blockage prevents the synthesis of full-length proteins, further contributing to the antibiotic's lethal effect.
Quantitative Data on this compound Efficacy
The in vitro efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound (Fortimicin A) against a range of clinically relevant Gram-positive and Gram-negative bacteria, as determined by a collaborative in vitro susceptibility study.[1]
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 2747 | 1.0 | >128 |
| Enterococcus faecalis | 1184 | 16 | 64 |
| Escherichia coli | 2854 | 2.0 | 8.0 |
| Klebsiella pneumoniae | 1269 | 2.0 | 8.0 |
| Enterobacter cloacae | 575 | 2.0 | 16 |
| Serratia marcescens | 397 | 1.0 | 4.0 |
| Proteus mirabilis | 557 | 4.0 | 16 |
| Pseudomonas aeruginosa | 1528 | 8.0 | 32 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data is adapted from a collaborative study on Fortimicin A susceptibility.[1]
Experimental Protocols
Investigating the mechanism of action of this compound involves a variety of in vitro techniques. Below are detailed methodologies for three key experiments.
In Vitro Transcription/Translation Assay
This assay is used to assess the overall inhibitory effect of this compound on protein synthesis.
Principle: A cell-free system containing all the necessary components for transcription and translation is used to synthesize a reporter protein (e.g., luciferase or green fluorescent protein) from a DNA template. The effect of this compound on protein synthesis is quantified by measuring the amount of reporter protein produced.
Protocol:
-
Reaction Mixture Preparation: Prepare a master mix containing a bacterial cell-free extract (e.g., E. coli S30 extract), an amino acid mixture, an energy source (ATP, GTP), and a DNA template encoding a reporter gene under the control of a suitable promoter (e.g., T7 promoter).
-
This compound Addition: Aliquot the master mix into separate reaction tubes. Add varying concentrations of this compound sulfate to the experimental tubes. Include a no-antibiotic control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.
-
Quantification of Reporter Protein:
-
For luciferase, add the luciferase substrate and measure the resulting luminescence using a luminometer.
-
For GFP, measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.
-
-
Data Analysis: Plot the reporter signal as a function of this compound concentration to determine the IC50 value (the concentration of this compound that inhibits protein synthesis by 50%).
Toeprinting Assay
This technique is used to map the precise binding site of this compound on the ribosome and to identify ribosome stalling positions on an mRNA template.
Principle: A reverse transcriptase enzyme is used to synthesize a cDNA copy of an mRNA template that is being actively translated by ribosomes. When the reverse transcriptase encounters a stalled ribosome, it terminates synthesis, generating a truncated cDNA product called a "toeprint." The size of the toeprint indicates the position of the ribosome on the mRNA.
Protocol:
-
Formation of Translation Complexes: Incubate purified ribosomes, the mRNA template of interest, and initiator tRNA (fMet-tRNAfMet) to form initiation complexes.
-
Addition of this compound and Elongation: Add this compound at various concentrations, followed by the addition of the elongator tRNAs and elongation factors to allow for a limited number of elongation cycles.
-
Primer Annealing: Anneal a radiolabeled or fluorescently labeled DNA primer to a site downstream of the region of interest on the mRNA.
-
Reverse Transcription: Add reverse transcriptase and dNTPs to the reaction and incubate to allow for cDNA synthesis.
-
Gel Electrophoresis: Denature the samples and separate the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel.
-
Analysis: Visualize the cDNA products by autoradiography or fluorescence imaging. The appearance of a specific truncated cDNA band in the presence of this compound indicates a drug-induced ribosome stall at that position. The precise location of the stall can be determined by running a DNA sequencing ladder alongside the toeprinting reactions.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the kinetics and affinity of the interaction between this compound and its ribosomal target.
Principle: The 16S rRNA A-site is immobilized on a sensor chip. A solution containing this compound is flowed over the surface. The binding of this compound to the immobilized RNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Sensor Chip Preparation: Immobilize a biotinylated RNA oligonucleotide corresponding to the bacterial 16S rRNA A-site onto a streptavidin-coated sensor chip.
-
This compound Injection: Prepare a series of dilutions of this compound sulfate in a suitable running buffer.
-
Binding Measurement: Inject the this compound solutions sequentially over the sensor surface at a constant flow rate. The association of this compound with the RNA is monitored in real-time.
-
Dissociation Measurement: After the association phase, flow the running buffer over the sensor surface to monitor the dissociation of this compound from the RNA.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a high salt buffer) to remove any remaining bound this compound from the sensor surface.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of the binding affinity.
Visualizing the Mechanism and Workflows
The following diagrams, generated using the Graphviz DOT language, provide visual representations of this compound's mechanism of action and the experimental workflows used to study it.
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for a toeprinting assay.
References
Astromicin's Interaction with the 30S Ribosomal Subunit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astromicin is a potent aminoglycoside antibiotic, a class of antibacterial agents crucial in the treatment of severe infections.[1] These antibiotics exert their bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, aminoglycosides bind to the 30S ribosomal subunit, leading to a cascade of events that disrupt the fidelity of translation and ultimately inhibit bacterial growth.[2][3] This technical guide provides an in-depth exploration of the binding of this compound to the 30S ribosomal subunit, drawing upon the extensive research conducted on aminoglycoside-ribosome interactions. Due to a scarcity of publicly available data specific to this compound, this guide leverages findings from structurally similar and well-characterized aminoglycosides to infer the molecular mechanisms of this compound's action.
This compound: An Overview
This compound, isolated from Micromonospora olivasterospora, is an aminocyclitol glycoside characterized by an epi-purpurosamine disaccharide backbone.[1] Like other aminoglycosides, its polycationic nature at physiological pH is critical for its interaction with the negatively charged ribosomal RNA (rRNA).
The Binding Site of this compound on the 30S Ribosomal Subunit
The primary target of this compound within the bacterial cell is the 30S ribosomal subunit. The binding site is located in the decoding center, specifically at the A-site, which is responsible for ensuring the correct pairing between the mRNA codon and the tRNA anticodon.[2] This interaction is predominantly with the 16S rRNA, a key structural and functional component of the 30S subunit.
The binding pocket for aminoglycosides is a highly conserved region of the 16S rRNA, primarily involving helix 44 (h44). While a crystal structure of this compound bound to the 30S subunit is not publicly available, studies on other aminoglycosides like paromomycin and gentamicin reveal key nucleotide interactions. It is highly probable that this compound engages in similar interactions.
Table 1: Key 16S rRNA Nucleotides in the Aminoglycoside Binding Site
| Nucleotide | Location | Role in Binding |
| A1492 | Helix 44 | Conformational flipping upon antibiotic binding, crucial for misreading. |
| A1493 | Helix 44 | Similar to A1492, undergoes a conformational change that affects decoding fidelity. |
| G1494 | Helix 44 | Forms hydrogen bonds with the antibiotic, stabilizing the complex. |
| A1408 | Helix 44 | A critical contact point for many aminoglycosides. |
| G530 | Helix 18 | Involved in the decoding process and can be influenced by aminoglycoside binding. |
Molecular Consequences of this compound Binding
The binding of this compound to the A-site of the 16S rRNA induces significant functional consequences for the ribosome, primarily leading to:
-
Codon Misreading: this compound binding stabilizes a conformation of the A-site that mimics the state adopted during the recognition of a correct codon-anticodon pair. This leads to the inappropriate acceptance of near-cognate and non-cognate aminoacyl-tRNAs, resulting in the synthesis of non-functional or toxic proteins.
-
Inhibition of Translocation: The presence of this compound in the A-site can also interfere with the translocation step of elongation, where the ribosome moves along the mRNA. This steric hindrance can slow down or completely halt protein synthesis.
Table 2: Quantitative Data on Aminoglycoside Activity (Representative)
| Aminoglycoside | Target Organism | IC50 (Translation Inhibition) | Dissociation Constant (Kd) |
| Kanamycin A | E. coli | ~1.5 µM | ~100 nM |
| Gentamicin C1a | E. coli | ~1 µM | ~50 nM |
| Neomycin B | E. coli | ~0.5 µM | ~20 nM |
Note: This data is for other aminoglycosides and serves as an estimate for the expected potency of this compound.
Experimental Protocols for Studying this compound-Ribosome Binding
Several experimental techniques are employed to characterize the interaction between aminoglycosides and the 30S ribosomal subunit. These methods can be adapted to specifically study this compound.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
These structural biology techniques provide high-resolution three-dimensional structures of the this compound-30S subunit complex.
Experimental Workflow for X-ray Crystallography:
Protocol for X-ray Crystallography:
-
Purification of 30S Ribosomal Subunits: Isolate 70S ribosomes from a bacterial culture (e.g., Thermus thermophilus or Escherichia coli) by sucrose gradient centrifugation. Dissociate the 70S ribosomes into 30S and 50S subunits by lowering the Mg²⁺ concentration. Purify the 30S subunits using a further sucrose gradient.
-
Crystallization: Set up crystallization trials for the purified 30S subunits using vapor diffusion (hanging or sitting drop) methods with a range of precipitants and buffer conditions.
-
Soaking: Transfer the grown 30S subunit crystals to a solution containing a saturating concentration of this compound to allow the antibiotic to diffuse into the crystal and bind to the ribosomes.
-
Data Collection: Flash-cool the this compound-soaked crystals in liquid nitrogen and collect X-ray diffraction data using a synchrotron source.
-
Structure Determination: Process the diffraction data and determine the structure of the this compound-30S complex using molecular replacement with a known 30S subunit structure as a search model. Refine the atomic coordinates to fit the experimental electron density map.
Fluorescence-Based Binding Assays
These assays utilize fluorescently labeled aminoglycosides or a fluorescent reporter displaced by the antibiotic to determine binding affinity (Kd).
Experimental Workflow for Fluorescence Polarization Assay:
Protocol for Fluorescence Polarization Assay:
-
Synthesis of Fluorescently Labeled this compound: Chemically conjugate a fluorescent dye (e.g., fluorescein or a rhodamine derivative) to this compound. Purify the labeled product by chromatography.
-
Binding Assay: In a multi-well plate, mix a constant concentration of fluorescently labeled this compound with a fixed concentration of purified 30S ribosomal subunits.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells.
-
Measurement: Excite the sample with polarized light and measure the emitted fluorescence polarization. As unlabeled this compound displaces the labeled compound, the polarization will decrease.
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of unlabeled this compound and fit the data to a binding model to determine the dissociation constant (Kd).
Ribosomal Footprinting
This biochemical technique identifies the specific nucleotides of the 16S rRNA that are in close contact with the bound this compound.
Logical Flow of Ribosomal Footprinting:
References
- 1. This compound | C17H35N5O6 | CID 5284517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics [mdpi.com]
Astromicin sulfate chemical structure and properties
Astromicin Sulfate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: this compound sulfate is a broad-spectrum aminoglycoside antibiotic effective against a variety of bacterial infections, particularly those caused by Gram-negative bacteria.[1][2][3] Isolated from Micromonospora olivasterospora, it functions by potently inhibiting bacterial protein synthesis.[4][5][6] This document provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound sulfate. It includes tabulated quantitative data, generalized experimental protocols for property determination, and detailed visualizations of its molecular action and analytical workflows to support research and development activities.
Chemical Structure and Identification
This compound is an aminoglycoside antibiotic characterized by an epi-purpurosamine disaccharide backbone.[4][5][6] It is administered as the sulfate salt to improve its pharmaceutical properties.
-
IUPAC Name: 2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid[4][5]
-
Synonyms: Fortimicin A sulfate, Abbott-44747, KW-1070 sulfate[4]
-
Parent Compound: this compound (CAS: 55779-06-1)[4][5][7][8]
The structure consists of a central L-chiro-inositol ring modified with amino, methoxy, and aminoacetyl-methylamino groups, and glycosidically linked to a diamino-heptopyranosyl moiety.[5]
Physicochemical Properties
The physicochemical properties of this compound sulfate are critical for its formulation, delivery, and pharmacokinetic profile. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C17H39N5O14S2 or C17H35N5O6 · 2H2SO4 | [4][9][10] |
| Molecular Weight | 601.7 g/mol | [4] |
| Exact Mass | 601.1935 Da | [9] |
| CAS Number | 72275-67-3 | [4][10] |
| Appearance | White or yellowish-white crystalline powder or lumps; odorless. | [3] |
| Melting Point | >200 °C (with decomposition) | [3] |
| Solubility | Very soluble in water; sparingly soluble in ethylene glycol; almost insoluble in methanol, ethanol, or ether. | [3] |
| Optical Rotation | [α]D23 +87.5° (c=0.1 in water) | [3] |
| pKa (Predicted) | 13.16 ± 0.70 | [3] |
Mechanism of Action
This compound sulfate is a bactericidal agent whose primary mechanism involves the potent and irreversible inhibition of bacterial protein synthesis.[1][2] This action is concentration-dependent and targets the bacterial ribosome.
-
Ribosomal Binding: The primary target of this compound sulfate is the 30S subunit of the bacterial ribosome.[1][2][9]
-
Inhibition of Synthesis: By binding to the 30S subunit, the antibiotic interferes with the formation of the initiation complex, blocks the translocation of peptidyl-tRNA, and causes misreading of the mRNA codon.[1]
-
Production of Defective Proteins: This misreading leads to the incorporation of incorrect amino acids, resulting in the synthesis of nonfunctional or toxic peptides.[1]
-
Cell Death: The accumulation of these defective proteins, coupled with the premature termination of translation, disrupts the bacterial cell membrane and other vital cellular processes, ultimately leading to cell death.[1][2]
Experimental Protocols
Detailed, specific experimental protocols for this compound sulfate are typically proprietary or outlined in pharmacopeial monographs. However, this section describes the standard, generalized methodologies used to determine key physicochemical properties.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a conventional technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation: An excess amount of this compound sulfate is added to a known volume of purified water in a sealed, Erlenmeyer flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered (using a filter that does not adsorb the compound) to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound sulfate in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
References
- 1. What is the mechanism of this compound sulfate? [synapse.patsnap.com]
- 2. What is this compound sulfate used for? [synapse.patsnap.com]
- 3. This compound SULPHATE [chembk.com]
- 4. This compound Sulfate | C17H39N5O14S2 | CID 72734319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C17H35N5O6 | CID 5284517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. qeios.com [qeios.com]
- 7. GSRS [precision.fda.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. KEGG DRUG: this compound sulfate [genome.jp]
- 10. This compound sulfate | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
The Astromicin Biosynthesis Pathway in Actinomycetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astromicin, also known as fortimicin A, is a pseudodisaccharide aminoglycoside antibiotic produced by the actinomycete Micromonospora olivasterospora. It exhibits a broad spectrum of activity against various bacteria and is notable for its resistance to many common aminoglycoside-modifying enzymes. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, the genetic architecture of its biosynthetic gene cluster (BGC), and the experimental methodologies employed to elucidate its formation. Quantitative data on production and analysis are summarized, and key experimental workflows are visualized to offer a comprehensive resource for researchers in natural product biosynthesis and drug development.
The this compound (Fortimicin A) Biosynthetic Pathway
The biosynthesis of this compound is a complex enzymatic process that begins with central carbon metabolism and proceeds through a series of modifications to construct the final antibiotic. The pathway has been primarily elucidated through bioconversion experiments with blocked mutants of M. olivasterospora and the cloning and characterization of the fortimicin biosynthesis (fms) gene cluster.[1][2]
The core structure of this compound consists of a unique aminocyclitol, fortamine, linked to a 6-epi-purpurosamine derivative. The proposed pathway involves several key stages:
-
Fortamine Moiety Biosynthesis: This branch of the pathway is responsible for creating the central aminocyclitol ring.
-
Aminosugar Moiety Biosynthesis: This involves the synthesis of the purpurosamine-like sugar component.
-
Glycosylation and Tailoring Steps: The two moieties are joined, followed by a series of post-glycosylation modifications, including acylation and methylation, to yield the mature this compound molecule.[1]
Precursor feeding studies have identified several key intermediates, confirming the stepwise nature of the pathway.[1][3] Glycine and methionine have been shown to be precursors, incorporated to form the glycyl side chain and the N-methyl and O-methyl groups, respectively.[1]
The Fortimicin Biosynthetic Gene Cluster (fms)
The genes responsible for this compound biosynthesis are organized into a contiguous cluster in the M. olivasterospora genome, designated the fms (fortimicin synthesis) cluster.[2] The complete gene cluster has been sequenced and is available in the NCBI GenBank database under accession number AJ628421.[4] Cloning and complementation of non-producing mutants have allowed for the functional assignment of several genes within the cluster.[1] The cluster contains genes encoding enzymes for aminocyclitol formation, glycosyltransferases, aminotransferases, methyltransferases, and a glycyltransferase, consistent with the proposed biosynthetic pathway.
| Gene (Locus Tag) | Proposed Function in this compound Biosynthesis | Homology/Enzyme Class |
| fms1 | N-acetyltransferase (Resistance) | Acetyltransferase |
| fms2 | Glycosyltransferase | Glycosyltransferase |
| fms5 | Acyl-CoA synthetase | Ligase |
| fms6 | N-methyltransferase | Methyltransferase |
| fms7 | Acyl carrier protein | ACP |
| fms8 | Dehydrogenase | Oxidoreductase |
| fms9 | Aminotransferase | Transaminase |
| fms10 | Dehydrogenase | Oxidoreductase |
| fms11 | 2-deoxy-scyllo-inosose synthase | Sugar synthase |
| fms12 | L-glutamine:scyllo-inosose aminotransferase | Transaminase |
| fms13 | Dehydrogenase | Oxidoreductase |
| fms14 | N-methyltransferase | Methyltransferase |
| fms16 | ABC transporter (Export) | Transporter |
| fms17 | Transcriptional regulator | Regulatory |
| fms18 | Glycyltransferase | Acyltransferase |
Table 1: Key genes within the fortimicin (fms) biosynthetic gene cluster and their putative functions based on homology and experimental evidence.[1][2]
Quantitative Data
While extensive data on absolute production titers are not widely published, studies on fermentation optimization and analytical method validation provide valuable quantitative insights.
Fermentation Optimization
Optimization of fermentation conditions is critical for enhancing this compound yield. A D-optimal quadratic model was used to predict an optimal medium composition, which resulted in a significant increase in production.[5] Studies on chemically defined media have identified key nutritional factors that stimulate biosynthesis.[6]
| Parameter | Condition / Component | Observed Effect on Fortimicin A Production | Reference |
| Optimization | D-optimal design model | 10.5-fold increase in production vs. un-optimized media | [5] |
| Carbon Source | Soluble Starch | Best carbon source for production | [6] |
| Nitrogen Source | NH₄Cl, NH₄NO₃ | Suitable for both growth and production | [6] |
| Amino Acids | L-Asparagine, L-Aspartic Acid, L-Glutamic Acid | Stimulatory effect on production | [6] |
| L-Serine | Stimulatory effect on production only | [6] | |
| Trace Elements | Cobalt (Co²⁺), Nickel (Ni²⁺) | Marked stimulatory effect | [6] |
| Vitamins | Vitamin B12 | Marked stimulatory effect | [6] |
Table 2: Summary of factors influencing fortimicin A production by M. olivasterospora.
Analytical Performance
Accurate quantification of this compound and its biosynthetic intermediates is essential for pathway analysis. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice.
| Parameter | Value | Method | Reference |
| Limit of Quantification (LOQ) | ~1.6 ng/mL | HPLC-ESI-Ion Trap-MS/MS | [7][8] |
| Average Recovery Rate | 93.6% | Solid-Phase Extraction (SPE) | [7][8] |
| Intra-day Precision | < 5% | HPLC-ESI-Ion Trap-MS/MS | [7][8] |
| Inter-day Precision | < 5% | HPLC-ESI-Ion Trap-MS/MS | [7][8] |
| Accuracy | 87.1% to 94.2% | HPLC-ESI-Ion Trap-MS/MS | [7][8] |
Table 3: Performance metrics for the quantitative analysis of fortimicin A.
Experimental Protocols
Elucidating the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.
Gene Cloning by Complementation of Blocked Mutants
This protocol describes the shotgun cloning of fms genes to restore this compound production in non-producing mutants of M. olivasterospora.[1]
References
- 1. Self cloning in Micromonospora olivasterospora of fms genes for fortimicin A (this compound) biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic genes for aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Common biosynthetic feature of fortimicin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Response Surface D-Optimal Design for Optimizing Fortimicins Production by Micromonospora olivasterospora and New Synergistic Fortimicin-A-Antibiotic Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fortimicin A production by Micromonospora olivoasterospora in a chemically defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Characterization of fortimicin aminoglycoside profiles produced from Micromonospora olivasterospora DSM 43868 by high-performance liquid chromatography-electrospray ionization-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Astromicin's Activity Against Gram-Negative Bacteria: A Technical Guide
FOR IMMEDIATE RELEASE
Astromicin (Fortimicin A), an aminoglycoside antibiotic, demonstrates a broad spectrum of in vitro activity against a variety of clinically significant Gram-negative bacteria. This technical guide provides an in-depth overview of its efficacy, mechanism of action, and the methodologies used to evaluate its antibacterial properties, intended for researchers, scientists, and drug development professionals.
This compound, also known as Fortimicin A, is a pseudodisaccharide aminoglycoside antibiotic.[1] Like other aminoglycosides, it exhibits bactericidal activity, meaning it directly kills bacteria.[2][3] Its effectiveness is particularly noted against members of the Enterobacteriaceae family and it shows synergistic activity when combined with β-lactam antibiotics against Pseudomonas aeruginosa.[2][4]
Mechanism of Action
The primary mechanism of action for this compound, characteristic of aminoglycoside antibiotics, is the inhibition of bacterial protein synthesis.[3][5] The antibiotic binds to the 30S subunit of the bacterial ribosome.[5] This binding interferes with the initiation complex, causes misreading of the mRNA, and ultimately leads to the production of non-functional proteins, which is lethal to the bacterium.[3]
Caption: Conceptual overview of this compound's mechanism of action.
In Vitro Spectrum of Activity
This compound has demonstrated considerable in vitro activity against a wide array of Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various species, compiled from multiple studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[6]
| Gram-Negative Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 1.6 | 3.1 |
| Klebsiella pneumoniae | 1.6 | 6.2 |
| Enterobacter cloacae | 1.6 | 6.2 |
| Serratia marcescens | 0.8 | 3.1 |
| Proteus mirabilis | 3.1 | 6.2 |
| Providencia stuartii | 1.6 | 3.1 |
| Citrobacter freundii | 3.1 | 12.5 |
| Pseudomonas aeruginosa | >50 | >50 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data is compiled from studies utilizing agar dilution or broth microdilution methods.[1][2][7] While generally potent against Enterobacteriaceae, this compound shows weaker activity against Pseudomonas aeruginosa.[1][2] However, its efficacy against multidrug-resistant (MDR) P. aeruginosa is significantly enhanced when used in combination with β-lactam antibiotics such as meropenem, ceftazidime, and aztreonam.[4]
Experimental Protocols for Susceptibility Testing
The determination of this compound's in vitro activity against Gram-negative bacteria is primarily achieved through standardized antimicrobial susceptibility testing (AST) methods. The most common techniques are broth microdilution and agar dilution.[8][9][10]
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[10] Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that inhibits this growth.[11]
Agar Dilution Method
In the agar dilution method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes.[12] The surface of each plate is inoculated with a standardized suspension of the test bacteria. After an incubation period, the plates are observed for bacterial growth, and the MIC is determined as the lowest drug concentration that prevents growth.[12]
References
- 1. Antibacterial activity of fortimicin A compared with those of five other aminoglycosides, and factors affecting susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fortimicins A and B, new aminoglycoside antibiotics. IV. In vitro study of fortimicin A compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of fortimicins with other aminoglycosides and effects on bacterial ribosome and protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of fortimicin antibiotic combinations against MDR Pseudomonas aeruginosa and resistome analysis of a whole genome sequenced pan-drug resistant isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. idexx.com [idexx.com]
- 7. Fortimicin A: collaborative in vitro susceptibility. Comparison with amikacin and gentamicin against 11,840 clinical bacterial isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. biomerieux.com [biomerieux.com]
- 12. Laboratory Methods and Strategies for Antimicrobial Susceptibility Testing | Clinical Gate [clinicalgate.com]
Fortimicin A (Astromicin): A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Attributes
Fortimicin A, also known under the name Astromicin, is an aminoglycoside antibiotic. The fundamental molecular identity of this compound is captured by its chemical formula.
The molecular formula for Fortimicin A is C₁₇H₃₅N₅O₆ [1][2][3][4]. This formula delineates the precise count of constituent atoms within a single molecule of the antibiotic.
Physicochemical and Biological Data Summary
A comprehensive understanding of Fortimicin A necessitates an examination of its key quantitative properties. These data points are crucial for researchers engaged in drug development and various experimental contexts.
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₅N₅O₆ | [1][2][3][4] |
| Molecular Weight | 405.49 g/mol | [1][2][5] |
| CAS Registry Number | 55779-06-1 | [2][5] |
| Melting Point | >200°C (decomposes) | [5][6] |
| Appearance | White amorphous powder | [3][5] |
| Solubility | Soluble in water and lower alcohols; Insoluble in organic solvents | [5] |
| Optical Rotation | [α]D²⁵ +87.5° (c = 0.1 in water) | [5] |
Experimental Protocols
The isolation and characterization of Fortimicin A involve a series of well-defined experimental procedures. The following outlines a general methodology based on established protocols for aminoglycoside antibiotics produced by Micromonospora species.
1. Fermentation and Isolation:
-
Producing Organism: Fortimicin A is produced by the fermentation of Micromonospora olivasterospora[1][5].
-
Fermentation: The microorganism is cultured in a suitable nutrient medium under controlled conditions of aeration, agitation, temperature, and pH to optimize the production of the antibiotic.
-
Isolation from Fermentation Broth:
-
The fermentation broth is first clarified by filtration or centrifugation to remove the microbial cells.
-
The clarified broth is then subjected to cation-exchange chromatography. Being a basic compound, Fortimicin A binds to the acidic resin.
-
The resin is washed to remove impurities.
-
Elution is performed using a basic solution, such as aqueous ammonia or a buffer with an increasing pH gradient.
-
The fractions containing Fortimicin A are collected.
-
2. Purification:
-
Carbon Chromatography: The crude extract is further purified by chromatography on a carbon column.
-
Silica Gel Chromatography: Additional purification can be achieved using silica gel chromatography with a suitable solvent system.
-
Recrystallization: The purified Fortimicin A can be obtained as a white amorphous powder through techniques such as lyophilization or precipitation from a concentrated aqueous solution by the addition of a water-miscible organic solvent.
3. Characterization:
-
Chromatographic Analysis: The purity of the isolated Fortimicin A is assessed using techniques like paper chromatography and thin-layer chromatography (TLC) on silica gel and carbon[3].
-
Spectroscopic Analysis: The chemical structure is confirmed using various spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and stereochemistry.
-
-
Acid Hydrolysis: Acid hydrolysis of Fortimicin A can be performed to identify its constituent components. For instance, the presence of a glycine moiety in Fortimicin A can be confirmed by this method[3].
Mechanism of Action: A Logical Workflow
The antibacterial activity of Fortimicin A, as with other aminoglycosides, is primarily achieved through the inhibition of protein synthesis in susceptible bacteria. The following diagram illustrates the logical workflow of this mechanism.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound | C17H35N5O6 | CID 5284517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fortimicins A and B, new aminoglycoside antibiotics. II. Isolation, physico-chemical and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Fortimicins [drugfuture.com]
- 6. FORTIMICIN | CAS#:55779-06-1 | Chemsrc [chemsrc.com]
Astromicin's Assault on Bacterial Protein Synthesis: A Technical Deep Dive
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive exploration of the mode of action of Astromicin, an aminoglycoside antibiotic, on bacterial protein synthesis. The document delves into the molecular interactions, the resulting cellular consequences, and the experimental methodologies used to elucidate these mechanisms.
Executive Summary
This compound exerts its bactericidal effects by targeting the bacterial ribosome, the essential machinery for protein synthesis. Specifically, it binds to the 30S ribosomal subunit, inducing conformational changes that disrupt the fidelity and efficiency of translation. This interference leads to the production of non-functional and toxic proteins, ultimately resulting in bacterial cell death. This guide will detail the specific binding site, the mechanisms of inhibition, and provide protocols for key experimental techniques used to study these interactions.
Mechanism of Action: A Multi-pronged Attack
This compound, like other aminoglycosides, disrupts bacterial protein synthesis through a series of interconnected events that compromise the accuracy and progression of translation.
Binding to the 30S Ribosomal Subunit
The primary target of this compound is the 30S ribosomal subunit, a key component of the 70S bacterial ribosome. This compound binds with high affinity to a specific site on the 16S ribosomal RNA (rRNA) within the 30S subunit, known as the A-site. This binding is a critical first step in its antibacterial action.
Disruption of Translational Fidelity: The Misreading Effect
Upon binding to the A-site, this compound induces a conformational change in the 16S rRNA. This altered conformation mimics the state of the ribosome when a correct (cognate) aminoacyl-tRNA is bound, even when an incorrect (non-cognate or near-cognate) tRNA is present. This leads to the erroneous incorporation of amino acids into the growing polypeptide chain, a phenomenon known as mRNA misreading .
The Pharmacokinetics of Astromicin Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astromicin, an aminoglycoside antibiotic also known as Fortimicin A, is a potent bactericidal agent effective against a range of severe bacterial infections.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which governs the absorption, distribution, metabolism, and excretion (ADME) of the drug. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound sulfate, synthesizing available data to inform research and development. Due to the limited availability of extensive clinical pharmacokinetic data for this compound, this guide supplements specific findings with established principles for the aminoglycoside class of antibiotics.
Pharmacokinetic Profile
The movement and fate of this compound sulfate in the body are characterized by its route of administration, distribution to various tissues, metabolic pathways, and eventual elimination.
Absorption
This compound sulfate is administered parenterally, primarily through intravenous (IV) infusion or intramuscular (IM) injection, to ensure systemic availability.[1]
-
Intravenous Administration: Following a one-hour intravenous drip infusion of 200 mg of this compound in thoracotomized patients, the average peak serum concentration (Cmax) was observed to be 11.2 µg/mL one hour after the start of the administration.
-
Intramuscular Administration: While clinical studies have documented the use of intramuscular Fortimicin (this compound), specific pharmacokinetic parameters such as bioavailability, Cmax, and time to peak concentration (Tmax) in humans are not extensively reported in the available literature. Generally, for aminoglycosides administered intramuscularly, peak serum concentrations are achieved within 30 to 90 minutes.
Distribution
This compound exhibits significant distribution into various body tissues, a characteristic feature of aminoglycoside antibiotics.
-
Tissue Penetration: Studies in patients undergoing thoracotomy have demonstrated the penetration of this compound into lung and bronchiolar tissues. Following a 200 mg intravenous drip infusion, the average this compound concentration in lung tissue reached a maximum of 7.7 µg/mL two hours after the start of the administration, representing 27.7% to 68.8% of the peak serum level. Bronchiolar concentrations were found to be between 33.0% and 72.3% of the peak serum level.
Metabolism
Aminoglycosides, including this compound, are generally not significantly metabolized in the body. They are typically excreted from the body in their unchanged, active form.
Excretion
The primary route of elimination for this compound is renal excretion.
-
Renal Clearance: Aminoglycosides are cleared from the body by the kidneys through glomerular filtration.
-
Half-Life: In a clinical trial with thoracotomized patients, the elimination half-life of this compound in the beta phase was determined to be 2.90 hours following intravenous administration.
Data Presentation
The following tables summarize the available quantitative pharmacokinetic data for this compound sulfate.
| Parameter | Value | Route of Administration | Population |
| Peak Serum Concentration (Cmax) | 11.2 µg/mL | 200 mg IV drip (1 hour) | Thoracotomized patients |
| Time to Peak Concentration (Tmax) | 1 hour | 200 mg IV drip (1 hour) | Thoracotomized patients |
| Elimination Half-Life (t½) | 2.90 hours | 200 mg IV drip (1 hour) | Thoracotomized patients |
| Lung Tissue Concentration (Cmax) | 7.7 µg/mL | 200 mg IV drip (1 hour) | Thoracotomized patients |
| Bronchiolar Tissue Concentration | 33.0 - 72.3% of Cmax | 200 mg IV drip (1 hour) | Thoracotomized patients |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound sulfate are not extensively published. However, a general methodology for a clinical pharmacokinetic study of an aminoglycoside can be outlined as follows.
General Protocol for a Human Pharmacokinetic Study of an Aminoglycoside
-
Study Design: A prospective, open-label study is conducted in healthy adult volunteers or a specific patient population.
-
Drug Administration: A single dose of the aminoglycoside is administered either as a short-term intravenous infusion (e.g., over 30-60 minutes) or as an intramuscular injection.
-
Sample Collection:
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Urine Collection: Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) to determine the extent of renal excretion.
-
-
Sample Processing:
-
Blood samples are centrifuged to separate plasma or serum, which is then stored frozen until analysis.
-
The volume of each urine collection is recorded, and an aliquot is stored frozen.
-
-
Analytical Method: The concentration of the aminoglycoside in plasma/serum and urine samples is determined using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common method for the quantification of antibiotics.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity for drug quantification.
-
Microbiological Assay: This method relies on the inhibitory effect of the antibiotic on the growth of a susceptible microorganism.
-
-
Pharmacokinetic Analysis: The plasma/serum concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters, including:
-
Peak plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Volume of distribution (Vd)
-
Total body clearance (CL)
-
Renal clearance (CLr)
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
An In-depth Technical Guide to Astromicin Degradation Pathways and Byproducts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of the macrolide antibiotic astromicin (azithromycin). It details the byproducts formed under various stress conditions, offering valuable insights for formulation development, stability studies, and analytical method development. The information presented is compiled from a thorough review of scientific literature and is intended for professionals in the pharmaceutical sciences.
Introduction
This compound, a widely used azalide antibiotic, is known for its stability in acidic environments compared to erythromycin. However, it is susceptible to degradation under other conditions, including alkaline, oxidative, photolytic, and thermal stress. Understanding the degradation pathways and the resulting byproducts is crucial for ensuring the safety, efficacy, and quality of this compound-containing drug products. This guide outlines the major degradation routes and provides detailed experimental protocols for their investigation.
This compound Degradation Pathways
This compound degradation primarily occurs through hydrolysis, oxidation, and photodegradation. These pathways lead to the formation of various byproducts, some of which have been identified and characterized.
Hydrolytic Degradation
Hydrolysis of this compound is pH-dependent. In acidic and alkaline solutions, the lactone ring can be cleaved, and the cladinose sugar can be lost.
-
Acidic Hydrolysis : Under acidic conditions, a major degradation product is desosaminylazithromycin , which results from the hydrolytic loss of the cladinose sugar. Further degradation can lead to the opening of the macrocyclic lactone ring. Studies have shown that this compound degrades by approximately 90% within 10 minutes in 0.1 M and 0.05 M phosphoric acid at 37°C.
-
Alkaline Hydrolysis : In alkaline media, saponification of the lactone bond can occur. Two notable degradation products resulting from the opening of the macrocyclic lactone ring have been identified in buffered solutions with pH moving towards 7.2.
Oxidative Degradation
This compound is susceptible to oxidation, leading to the formation of N-oxides. The primary byproduct identified under oxidative stress is azithromycin N-oxide .
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation of this compound. Photodegradation can involve the cleavage of the amino sugars from the lactone ring and further degradation of the lactone ring itself. Five degradation products have been identified during the photocatalytic degradation of this compound.
Quantitative Data on this compound Degradation
The following table summarizes the quantitative data from forced degradation studies of this compound under various stress conditions.
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 1 M HCl | 24 hours | Room Temperature | 13.2 | |
| 0.1 M H₃PO₄ | 10 minutes | 37°C | ~90 | ||
| 0.05 M H₃PO₄ | 10 minutes | 37°C | ~90 | ||
| Alkaline Hydrolysis | 1 M NaOH | 24 hours | Room Temperature | 5.99 | |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temperature | 5.01 | |
| 0.0005% v/v H₂O₂ | Not specified | 37°C | Significant | ||
| Thermal Degradation | Dry Heat | 2 hours | 80°C | 0 | |
| Photodegradation | UV light (254 nm) | 24 hours | Room Temperature | 0.37 | |
| UV-C (254/185 nm) | 30 minutes | Not specified | 100 |
Identified Degradation Byproducts
Several degradation byproducts of this compound have been identified and characterized using techniques such as HPLC-MS and NMR spectroscopy.
| Degradation Pathway | Byproduct Name | Molecular Formula | m/z | Identification Method | Reference |
| Hydrolysis (Acidic) | Desosaminylazithromycin | C₂₉H₅₆N₂O₉ | 592.4 | HPLC-MS, NMR | |
| Hydrolysis (Alkaline) | Lactone Ring Opened Product 1 | Not specified | Not specified | HPLC-MS, NMR | |
| Hydrolysis (Alkaline) | Lactone Ring Opened Product 2 | Not specified | Not specified | HPLC-MS, NMR | |
| Oxidation | Azithromycin N-oxide | C₃₈H₇₂N₂O₁₃ | 764.5 | HPLC-MS | |
| Photodegradation | DP1 | C₁₉H₃₅NO₇ | 389 | HPLC-MS/MS | |
| Photodegradation | DP2 | C₂₁H₃₉NO₈ | 433 | HPLC-MS/MS | |
| Photodegradation | DP3 | C₂₁H₃₇NO₅ | 383 | HPLC-MS/MS | |
| Photodegradation | DP4 | C₂₉H₅₄N₂O₉ | 590 | HPLC-MS/MS | |
| Photodegradation | DP5 | C₃₀H₅₆N₂O₉ | 592 | HPLC-MS/MS |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound degradation.
Forced Degradation Studies
Objective: To induce and study the degradation of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Water bath
-
UV chamber
Protocol for Acid Hydrolysis:
-
Accurately weigh and dissolve a known amount of this compound in methanol to prepare a stock solution.
-
Transfer an aliquot of the stock solution into a volumetric flask.
-
Add 1 M HCl to the flask and dilute to the mark with a mixture of methanol and water.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 1 M NaOH.
-
Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
Protocol for Alkaline Hydrolysis:
-
Follow steps 1 and 2 from the acid hydrolysis protocol.
-
Add 1 M NaOH to the flask and dilute to the mark with a mixture of methanol and water.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 1 M HCl.
-
Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
Protocol for Oxidative Degradation:
-
Follow steps 1 and 2 from the acid hydrolysis protocol.
-
Add 3% H₂O₂ to the flask and dilute to the mark with a mixture of methanol and water.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
Protocol for Thermal Degradation:
-
Accurately weigh a known amount of this compound powder into a petri dish.
-
Place the petri dish in a hot air oven maintained at 80°C for 2 hours.
-
After the specified time, remove the sample and allow it to cool to room temperature.
-
Dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.
Protocol for Photodegradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Expose the solution to UV light (254 nm) in a photostability chamber for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
HPLC Analysis of Degradation Products
Objective: To separate and quantify this compound and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., ammonium acetate, pH 6.8) in a ratio of 82:18 (v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 60°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and determine the peak areas for this compound and its degradation products.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples with that of the unstressed (control) sample.
Visualization of Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed degradation pathways of this compound.
Caption: Major degradation pathways of this compound.
Caption: Hydrolytic degradation pathways of this compound.
Caption: General experimental workflow for this compound degradation studies.
Methodological & Application
Application Notes and Protocols for In Vitro Assays Using Astromicin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astromicin sulfate is a potent aminoglycoside antibiotic with a broad spectrum of activity against various bacterial pathogens.[1] It is particularly effective against Gram-negative bacteria and also demonstrates efficacy against certain Gram-positive strains.[1] this compound sulfate exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis and ultimately leads to bacterial cell death.[1] These application notes provide detailed protocols for the preparation and use of this compound sulfate in a range of common in vitro assays to evaluate its antimicrobial properties.
Physicochemical Properties of this compound Sulfate
A summary of the key physicochemical properties of this compound sulfate is provided in the table below. This information is essential for the accurate preparation of stock solutions and for understanding the behavior of the compound in experimental settings.
| Property | Value |
| Molecular Formula | C₁₇H₃₅N₅O₆·2H₂SO₄ |
| Molecular Weight | 601.65 g/mol |
| Appearance | White to light yellowish-white powder or masses |
| Solubility | Very soluble in water; Sparingly soluble in ethylene glycol; Practically insoluble in methanol, ethanol, and diethyl ether |
(Data sourced from the Japanese Pharmacopoeia)[2]
Preparation of this compound Sulfate Stock Solution
Proper preparation of a sterile, accurate stock solution is the first critical step for any in vitro assay.
Materials:
-
This compound sulfate powder
-
Sterile, deionized, or distilled water (for microbiology)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter
Protocol:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Weigh the desired amount of this compound sulfate powder using a calibrated analytical balance in a sterile environment (e.g., a biological safety cabinet).
-
To prepare a 10 mg/mL (10,000 µg/mL) stock solution, dissolve the weighed this compound sulfate in sterile water. For example, dissolve 100 mg of this compound sulfate in 10 mL of sterile water.
-
Ensure complete dissolution by vortexing or gentle agitation.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the stock solution aliquots at -20°C. The stability of the stock solution under these conditions should be validated internally; however, similar aminoglycoside solutions are generally stable for several months.
Key Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the antimicrobial activity of this compound sulfate.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound sulfate stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Quality Control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)
Protocol:
-
Prepare the bacterial inoculum:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working inoculum.
-
-
Prepare serial dilutions of this compound sulfate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound sulfate stock solution (at a starting concentration of, for example, 128 µg/mL) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a concentration gradient (e.g., 64 µg/mL to 0.125 µg/mL).
-
The eleventh well in each row will serve as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).
-
-
Inoculate the microtiter plate:
-
Add 10 µL of the working bacterial inoculum to each well from 1 to 11, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL. Do not add bacteria to the sterility control wells.
-
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine the MIC:
-
The MIC is the lowest concentration of this compound sulfate that completely inhibits visible growth of the bacterium.
-
Quality Control:
Data Presentation: Example MIC Data for Azithromycin (for formatting reference only)
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | 100 | 0.5 | 1 | ≤0.03 - >32 |
| Streptococcus pyogenes | 115 | ≤0.03 | 0.06 | ≤0.03 - 2 |
| Escherichia coli | 343 | 8 | 128 | 0.06 - >256 |
| Pseudomonas aeruginosa | - | - | - | 2 - >64 |
| Brucella melitensis | 358 | - | 0.5 - 1.0 | 0.03 - 16 |
(Data compiled from various sources for illustrative purposes only and does not represent this compound sulfate.)
Caption: Two pathways for assessing anti-biofilm activity.
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
This compound sulfate stock solution
-
Bacterial culture in early to mid-logarithmic growth phase
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Spectrophotometer
Protocol:
-
Determine the MIC of this compound sulfate for the test organism as described previously.
-
Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in several flasks containing the appropriate broth medium.
-
Add this compound sulfate to the flasks at concentrations corresponding to multiples of the MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without any antibiotic.
-
Incubate the flasks in a shaking incubator at 37°C.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound sulfate.
Interpretation:
-
Bactericidal activity is generally defined as a ≥3-log₁₀ reduction (99.9% killing) in CFU/mL from the initial inoculum.
-
Bacteriostatic activity is indicated by a prevention of bacterial growth without a significant reduction in CFU/mL compared to the initial inoculum.
Diagram: Experimental Workflow of Time-Kill Assay
Caption: Workflow for conducting a time-kill kinetics assay.
Conclusion
These protocols provide a framework for the systematic in vitro evaluation of this compound sulfate. Adherence to standardized methodologies, including the use of appropriate quality control strains, is essential for generating reliable and reproducible data. The results from these assays can provide valuable insights into the antimicrobial spectrum, potency, and pharmacodynamics of this compound sulfate, thereby supporting its further development and application.
References
Application Notes and Protocols for Determining Astromicin Minimum Inhibitory Concentration (MIC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Astromicin is an aminoglycoside antibiotic effective against a broad spectrum of bacteria. Determining the Minimum Inhibitory Concentration (MIC) is a critical step in understanding its potency and in the development of new therapeutic strategies. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] These application notes provide detailed protocols for determining the MIC of this compound using standard laboratory methods, including broth microdilution, agar dilution, and the E-test method.
Mechanism of Action of this compound
This compound, like other aminoglycosides, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, causing misreading of the mRNA sequence and premature termination of protein synthesis. This ultimately leads to bacterial cell death.
Caption: Mechanism of action of this compound.
Data Presentation
The following table summarizes representative MIC values for this compound against common bacterial pathogens. These values are compiled from various studies and should be used for reference purposes. Actual MICs can vary depending on the bacterial strain and testing conditions.
| Bacterial Species | This compound MIC Range (µg/mL) |
| Escherichia coli | 0.5 - 8 |
| Klebsiella pneumoniae | 1 - 16 |
| Pseudomonas aeruginosa | 2 - 32 |
| Staphylococcus aureus | 0.25 - 4 |
| Enterococcus faecalis | 16 - 128 |
Experimental Protocols
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed for accurate and reproducible MIC determination.[2][3]
Quality Control
Prior to and during testing, it is essential to perform quality control using reference bacterial strains. Recommended QC strains for aminoglycoside susceptibility testing include:
-
Escherichia coli ATCC 25922
-
Pseudomonas aeruginosa ATCC 27853
-
Staphylococcus aureus ATCC 29213
-
Enterococcus faecalis ATCC 29212
The observed MIC values for these strains should fall within the acceptable ranges specified by CLSI or EUCAST.[4]
Broth Microdilution Method
This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[5]
Materials:
-
This compound powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Sterile saline or broth for inoculum preparation
-
Multichannel pipette
Procedure:
-
Prepare this compound Stock Solution: Accurately weigh this compound powder and dissolve it in a suitable sterile solvent to create a high-concentration stock solution.
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well containing the antibiotic.
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculate the Plate: Add 10 µL of the diluted bacterial inoculum to each well, except for the sterility control well. The final volume in each well will be 110 µL.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Broth Microdilution Workflow.
Agar Dilution Method
In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes.[5][6]
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
-
Inoculum replicator (optional)
Procedure:
-
Prepare this compound-Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
For each concentration, add a specific volume of the this compound dilution to molten MHA (cooled to 45-50°C) to achieve the desired final concentration.
-
Pour the this compound-containing agar into sterile petri dishes and allow them to solidify. Also, prepare a growth control plate without any antibiotic.
-
-
Prepare and Apply Inoculum:
-
Prepare and standardize the bacterial inoculum as described for the broth microdilution method.
-
Spot-inoculate approximately 1-2 µL of the standardized inoculum (or a 1:10 dilution) onto the surface of each agar plate, including the control plate. An inoculum replicator can be used to test multiple isolates simultaneously.
-
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound on the agar plate that completely inhibits the visible growth of the bacteria, disregarding a single colony or a faint haze.
Caption: Agar Dilution Workflow.
E-test (Gradient Diffusion Method)
The E-test utilizes a predefined, stable gradient of this compound on a plastic strip.[7]
Materials:
-
This compound E-test strips
-
Mueller-Hinton Agar plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
Procedure:
-
Inoculate Agar Plate:
-
Prepare and standardize the bacterial inoculum as previously described.
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate to obtain confluent growth.
-
Allow the plate to dry for 5-15 minutes.
-
-
Apply E-test Strip:
-
Aseptically apply the this compound E-test strip to the center of the inoculated agar surface with the MIC scale facing upwards.
-
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Reading Results: An elliptical zone of inhibition will form around the strip. The MIC is read where the lower edge of the ellipse intersects the MIC scale on the strip.
Caption: E-test Workflow.
Interpretation of Results
The determined MIC value should be interpreted in conjunction with the clinical breakpoints established by regulatory bodies like CLSI and EUCAST.[8] These breakpoints categorize a bacterial strain as susceptible (S), intermediate (I), or resistant (R) to this compound.
-
Susceptible (S): The infection is likely to respond to treatment with the standard dosage of this compound.
-
Intermediate (I): The infection may respond to treatment if a higher dosage of this compound is used or if the infection is in a body site where the drug concentrates.
-
Resistant (R): The infection is unlikely to respond to treatment with this compound, regardless of the dosage.
It is crucial to consult the latest CLSI M100 or EUCAST breakpoint tables for the most current interpretive criteria for this compound against specific bacterial species.[3][9]
Conclusion
Accurate determination of the this compound MIC is fundamental for its effective clinical use and for monitoring the emergence of resistance. The protocols outlined in these application notes provide standardized methods for obtaining reliable and reproducible MIC data. Adherence to these protocols, including the use of appropriate quality control measures, is essential for ensuring the validity of the results.
References
- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 2. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EUCAST: EUCAST - Home [eucast.org]
- 4. szu.gov.cz [szu.gov.cz]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. microbenotes.com [microbenotes.com]
- 8. youtube.com [youtube.com]
- 9. nih.org.pk [nih.org.pk]
Application Notes and Protocols for Astromicin Susceptibility Testing via Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astromicin is an aminoglycoside antibiotic with a spectrum of activity against various Gram-negative and some Gram-positive bacteria. Determining the Minimum Inhibitory Concentration (MIC) of this compound is crucial for understanding its potency, monitoring for resistance development, and guiding therapeutic strategies. The broth microdilution method is a standardized technique for quantitative antimicrobial susceptibility testing (AST). This document provides a detailed protocol for performing broth microdilution susceptibility testing for this compound, based on general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for aminoglycosides.
Disclaimer: As of the last update, specific CLSI or EUCAST interpretive criteria and quality control ranges for this compound are not widely established. Therefore, the following protocol and data are provided as a general guideline. Researchers are strongly advised to perform internal validation and establish their own quality control parameters.
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism as detected by the unaided eye after a defined incubation period.
Data Presentation
Table 1: Illustrative this compound MIC Ranges for Common Bacterial Species
| Bacterial Species | Illustrative MIC50 (µg/mL) | Illustrative MIC90 (µg/mL) |
| Pseudomonas aeruginosa | 1 | 4 |
| Escherichia coli | 0.5 | 2 |
| Staphylococcus aureus | 0.25 | 1 |
Note: The values presented in this table are for illustrative purposes and are based on limited available data and comparison with other aminoglycosides. Actual MIC values may vary depending on the specific isolates and testing conditions.
Table 2: Quality Control (QC) Parameters for Broth Microdilution
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | This compound | User-defined |
| Pseudomonas aeruginosa ATCC® 27853™ | This compound | User-defined |
| Staphylococcus aureus ATCC® 29213™ | This compound | User-defined |
Note: As official QC ranges for this compound are not established, laboratories should establish their own internal QC ranges based on repeated testing (e.g., 20-30 independent runs) and statistical analysis.
Experimental Protocols
Materials
-
This compound sulfate powder (analytical grade)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Sterile reservoirs
-
Multichannel and single-channel pipettes
-
Sterile pipette tips
-
Bacterial cultures of test organisms and QC strains
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or sterile deionized water
-
Vortex mixer
-
Incubator (35°C ± 2°C)
-
Microplate reader or reading mirror (optional)
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound sulfate powder.
-
Calculate the required volume of solvent (sterile deionized water or other appropriate solvent) to achieve a high-concentration stock solution (e.g., 1280 µg/mL), accounting for the potency of the powder.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -70°C or below until use. Avoid repeated freeze-thaw cycles.
Inoculum Preparation
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 (e.g., 0.1 mL of the 0.5 McFarland suspension into 9.9 mL of CAMHB), followed by the addition of 50 µL of this diluted inoculum to 50 µL of the antibiotic solution in the microtiter plate.
Microdilution Plate Setup
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
Prepare a working solution of this compound at twice the highest desired final concentration in CAMHB.
-
Dispense 100 µL of the working this compound solution into the first column of wells.
-
Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will result in a range of this compound concentrations.
-
The eleventh column will serve as the growth control (no antibiotic), and the twelfth column will be the sterility control (no inoculum).
-
Inoculate all wells, except the sterility control wells, with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.
Incubation
-
Cover the microtiter plates with lids to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria. Incubation times may need to be adjusted for slow-growing organisms.
Reading and Interpretation of Results
-
Examine the sterility control well (Column 12). It should show no growth.
-
Examine the growth control well (Column 11). It should show distinct turbidity.
-
Determine the MIC by observing the lowest concentration of this compound that shows complete inhibition of visible growth. This can be done by eye, using a reading mirror, or with a microplate reader.
Mandatory Visualization
Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.
Application Notes and Protocols for Agar Diffusion Assay of Astromicin's Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the antibacterial activity of Astromicin using the agar diffusion assay, also known as the Kirby-Bauer test. This method is a standardized, qualitative and semi-quantitative procedure used to test the susceptibility of bacteria to antibiotics.
Introduction
This compound, also known as fortimicin, is an aminoglycoside antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. The agar diffusion assay is a widely accepted method for evaluating the in vitro antibacterial efficacy of such compounds. The principle of this assay is based on the diffusion of the antibiotic from a source (e.g., an impregnated paper disk) through an agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the antibiotic source indicates the susceptibility of the microorganism to the antibiotic. The diameter of this zone is correlated with the minimum inhibitory concentration (MIC) of the antibiotic.
Mechanism of Action
This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of the bacterial ribosome, causing misreading of the mRNA and leading to the production of non-functional proteins. This ultimately results in the disruption of the bacterial cell membrane and cell death.
Caption: Mechanism of action of this compound.
Data Presentation
While specific zone of inhibition diameters for this compound can vary depending on the bacterial strain, inoculum size, and specific laboratory conditions, the following table provides representative Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial pathogens. MIC is a quantitative measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Bacterial Strain | This compound (Fortimicin) MIC (µg/mL) |
| Escherichia coli | 0.5 - 4 |
| Staphylococcus aureus | 0.25 - 2 |
| Pseudomonas aeruginosa | 8 - >64 |
Note: These values are for reference only and may vary. It is crucial to perform quality control using standard reference strains as outlined in CLSI or EUCAST guidelines.
Experimental Protocols
The following is a detailed protocol for performing the agar diffusion assay for this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
This compound (fortimicin) antibiotic disks (concentration to be determined based on the specific assay requirements, e.g., 30 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Pure cultures of test microorganisms (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Sterile cotton swabs
-
McFarland 0.5 turbidity standard
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Sterile loops and pipettes
-
Bunsen burner or sterile laminar flow hood
Experimental Workflow Diagram
Caption: Agar diffusion assay workflow.
Step-by-Step Protocol
-
Preparation of Mueller-Hinton Agar Plates:
-
Prepare MHA according to the manufacturer's instructions.
-
Sterilize the medium by autoclaving.
-
Pour the sterile MHA into sterile Petri dishes to a uniform depth of 4 mm.
-
Allow the agar to solidify at room temperature.
-
Dry the plates before use to remove excess surface moisture.
-
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar plate.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Antibiotic Disks:
-
Aseptically place an this compound antibiotic disk on the surface of the inoculated agar plate.
-
Gently press the disk with sterile forceps to ensure complete contact with the agar.
-
If testing multiple antibiotics on the same plate, ensure the disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate them at 35 ± 2°C for 16-18 hours.
-
-
Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete inhibition (including the diameter of the disk) to the nearest millimeter using calipers or a ruler.
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the measured zone diameter to the interpretive criteria provided by CLSI or EUCAST for aminoglycosides. It is important to consult the latest version of these guidelines for the most up-to-date interpretive standards.
-
Quality Control
It is essential to perform quality control testing with each new batch of MHA and antibiotic disks. This is done by testing standard, well-characterized bacterial strains with known susceptibility patterns (e.g., E. coli ATCC 25922, S. aureus ATCC 25923, and P. aeruginosa ATCC 27853). The resulting zone diameters should fall within the acceptable ranges specified by CLSI or EUCAST.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Action |
| No zone of inhibition | - Resistant bacterial strain- Inactive antibiotic disk | - Verify the bacterial strain's identity and previous susceptibility data.- Use a new lot of antibiotic disks and perform quality control. |
| Zone size too small | - Inoculum too dense- Agar depth too thick- Antibiotic disk has low potency | - Re-standardize the inoculum to 0.5 McFarland.- Ensure agar depth is 4 mm.- Check the expiration date and storage conditions of the disks. |
| Zone size too large | - Inoculum too light- Agar depth too thin | - Re-standardize the inoculum to 0.5 McFarland.- Ensure agar depth is 4 mm. |
| Presence of colonies within the zone of inhibition | - Mixed culture- Presence of resistant mutants | - Re-isolate the test organism to ensure purity.- Note the presence of resistant colonies in the report. |
Conclusion
The agar diffusion assay is a reliable and widely used method for assessing the antibacterial activity of this compound. Adherence to standardized protocols, including proper preparation of materials, inoculum standardization, and quality control, is crucial for obtaining accurate and reproducible results. These results are valuable for guiding therapeutic choices and for the ongoing surveillance of antimicrobial resistance.
Application Notes and Protocols: The Use of Astromicin (Fortimicin A) in Gram-positive Bacteria Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astromicin, also known as Fortimicin A, is a broad-spectrum aminoglycoside antibiotic. While active against a range of Gram-negative bacteria, it also exhibits significant activity against many Gram-positive species, making it a subject of interest in both research and clinical settings. These application notes provide a comprehensive overview of this compound's mechanism of action, its efficacy against key Gram-positive bacteria, and detailed protocols for its use in laboratory settings.
Mechanism of Action
This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The process involves several key steps:
-
Cellular Uptake: this compound actively transports across the bacterial cell membrane.
-
Ribosomal Binding: Once inside the cytoplasm, this compound irreversibly binds to the 30S ribosomal subunit. Specifically, it targets the A-site on the 16S ribosomal RNA.
-
Inhibition of Protein Synthesis: This binding event disrupts the initiation of protein synthesis and causes misreading of the mRNA template. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or truncated proteins.
-
Cell Death: The accumulation of these aberrant proteins and the overall disruption of protein synthesis ultimately lead to bacterial cell death.
Caption: Mechanism of this compound action on bacterial protein synthesis.
Spectrum of Activity Against Gram-positive Bacteria
This compound demonstrates good in vitro activity against a variety of Gram-positive bacteria, particularly staphylococci. Its efficacy against streptococci is generally lower. The in vitro activity of this compound (Fortimicin A) has been shown to be comparable to that of amikacin for many Gram-positive isolates.[1][2][3] It also exhibits synergistic activity with penicillins against enterococci.[2]
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (Fortimicin A) against common Gram-positive bacteria. It is important to note that specific MIC data for this compound can be less prevalent in recent literature compared to more commonly used aminoglycosides. The data presented is a compilation from available studies and comparative analyses.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 1 - 4 | 4 - 16 | 0.5 - >64 |
| Staphylococcus epidermidis | 1 - 8 | 8 - 32 | 0.5 - >64 |
| Enterococcus faecalis | 8 - 32 | 32 - 128 | 4 - >256 |
| Streptococcus pneumoniae | >32 | >64 | 8 - >128 |
| Streptococcus pyogenes | >32 | >64 | 16 - >128 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Values can vary based on the specific strains and testing methodologies used.
Experimental Protocols
The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria using broth microdilution and agar dilution methods, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Experimental Workflow: MIC Determination
References
- 1. Fortimicin A: collaborative in vitro susceptibility. Comparison with amikacin and gentamicin against 11,840 clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fortimicins A and B, new aminoglycoside antibiotics. IV. In vitro study of fortimicin A compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of fortimicin A compared with those of five other aminoglycosides, and factors affecting susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Protocol for Astromicin Time-Kill Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astromicin is an aminoglycoside antibiotic effective against a broad spectrum of bacteria. Time-kill assays are a crucial in vitro pharmacodynamic method used to assess the antimicrobial activity of a compound over time.[1][2] These assays determine the rate and extent of bacterial killing and can differentiate between bactericidal and bacteriostatic effects.[1] A bactericidal effect is generally defined as a ≥3-log10 reduction in the colony-forming units (CFU)/mL from the initial inoculum.[1] This document provides a detailed protocol for performing time-kill assays with this compound against relevant bacterial pathogens.
Data Presentation
The following tables summarize representative quantitative data from hypothetical this compound time-kill assays against Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium).
Table 1: this compound Time-Kill Assay Data for Staphylococcus aureus
| Time (hours) | Growth Control (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) | 8x MIC (Log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.2 | 4.1 | 3.5 |
| 4 | 7.2 | 4.5 | 3.0 | <2.0 |
| 8 | 8.1 | 3.8 | <2.0 | <2.0 |
| 24 | 9.0 | 3.5 | <2.0 | <2.0 |
Table 2: this compound Time-Kill Assay Data for Pseudomonas aeruginosa
| Time (hours) | Growth Control (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) | 8x MIC (Log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.7 | 5.5 | 4.5 | 3.8 |
| 4 | 7.5 | 4.8 | 3.4 | <2.0 |
| 8 | 8.5 | 4.1 | <2.0 | <2.0 |
| 24 | 9.3 | 3.9 | <2.0 | <2.0 |
Experimental Protocols
I. Minimum Inhibitory Concentration (MIC) Determination
Prior to performing the time-kill assay, the MIC of this compound for the test organism must be determined. The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended.
II. This compound Time-Kill Assay Protocol
This protocol is based on established methodologies for time-kill kinetic assays.[2][3][4]
A. Materials and Reagents
-
Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable agar medium
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile culture tubes or flasks
-
Incubator (37°C) with shaking capabilities
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Spiral plater or materials for manual spread plating
-
Colony counter
B. Preparation of Bacterial Inoculum
-
From a fresh overnight culture on an agar plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with shaking until it reaches the early logarithmic phase of growth (equivalent to a 0.5 McFarland standard or an optical density at 600 nm (OD600) of approximately 0.08-0.1).
-
Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
C. Time-Kill Assay Procedure
-
Prepare test tubes or flasks for each experimental condition:
-
Growth control (no antibiotic)
-
This compound at 1x MIC
-
This compound at 4x MIC
-
This compound at 8x MIC
-
-
Add the appropriate concentration of this compound to each corresponding tube of the diluted bacterial suspension.
-
Incubate all tubes at 37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), collect an aliquot (e.g., 100 µL) from each tube.[4]
-
Perform serial ten-fold dilutions of the collected samples in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Following incubation, count the number of viable colonies (CFU) on the plates.
D. Data Analysis
-
Calculate the CFU/mL for each sample at each time point.
-
Transform the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL against time for each experimental condition.
-
Determine the change in log10 CFU/mL from the initial inoculum (time 0) for each this compound concentration at each time point. A ≥3-log10 decrease in CFU/mL is indicative of bactericidal activity.[1]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on bacterial protein synthesis.
Experimental Workflow
Caption: Workflow for the this compound time-kill assay.
References
- 1. Azithromycin - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Azithromycin Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Astromicin in Cell Culture Experiments
Introduction
Astromicin is an aminoglycoside antibiotic isolated from Micromonospora olivasterospora.[1] It is effective against a range of bacteria, particularly Gram-negative organisms.[2] Its mechanism of action involves the inhibition of bacterial protein synthesis, leading to cell death.[2] In cell culture, this compound is primarily used to prevent or eliminate bacterial contamination. However, like all antibiotics, it can have off-target effects on eukaryotic cells, making it crucial to determine the optimal, non-toxic working concentration for each cell line and experimental condition.[3][4] These notes provide detailed protocols for the preparation and application of this compound solutions for research purposes.
Mechanism of Action
This compound exerts its antibacterial effect by irreversibly binding to the 30S subunit of the bacterial ribosome.[2] This binding interferes with the initiation complex, causes misreading of the mRNA code, and ultimately disrupts protein synthesis, which is essential for bacterial survival.[2][5]
Quantitative Data Summary
The following tables summarize key quantitative information for the use of this compound Sulfate in cell culture experiments.
Table 1: Physicochemical Properties of this compound Sulfate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₃₅N₅O₆ · xH₂SO₄ | [6] |
| Molecular Weight (Base) | 405.49 g/mol | [6] |
| CAS Number | 72275-67-3 | [7] |
| Appearance | White or yellowish-white crystalline powder or lumps. | [6] |
| Solubility | Very soluble in water; almost insoluble in methanol, ethanol. |[6] |
Table 2: Recommended Concentrations for this compound in Cell Culture
| Application | Recommended Concentration Range | Notes |
|---|---|---|
| Routine Contamination Control | 10 - 100 µg/mL | The optimal concentration should be determined empirically for each cell line via a cytotoxicity assay. Long-term use may alter gene expression.[3][4] |
| Selection Agent | Not applicable | this compound is not typically used as a selection agent for mammalian cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)
This protocol describes the preparation of a concentrated stock solution that can be diluted for use in cell culture media.
Materials:
-
This compound Sulfate powder
-
Sterile, deionized, pyrogen-free water or Phosphate-Buffered Saline (PBS)
-
Sterile 50 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
Sterile, light-protected microcentrifuge tubes for aliquoting
Procedure:
-
Aseptic Technique: Perform all steps in a sterile laminar flow hood to maintain sterility.[8]
-
Weighing: Accurately weigh 100 mg of this compound Sulfate powder and transfer it to a sterile 50 mL conical tube.
-
Dissolution: Add 10 mL of sterile water or PBS to the tube.
-
Mixing: Vortex the solution gently until the powder is completely dissolved. The solution should be clear.
-
Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the filtered solution into a new sterile conical tube. This step is critical for removing any potential microbial contaminants.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 100 µL or 200 µL) in sterile, light-protected microcentrifuge tubes.
-
Storage: Label aliquots clearly with the name, concentration (10 mg/mL), and date of preparation. Store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining Optimal Working Concentration via Cytotoxicity Assay
It is essential to determine the highest concentration of this compound that is not toxic to the specific cell line being used. A cytotoxicity assay, such as one using Neutral Red Uptake (NRU) or MTT, is recommended.[9][10]
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mg/mL)
-
Cytotoxicity assay kit (e.g., MTT, XTT, or Neutral Red)
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[11]
-
Prepare Serial Dilutions: Prepare a series of this compound dilutions in complete culture medium. An example dilution series is provided in Table 3. Always include a "vehicle control" (medium only, no this compound) and a "positive control" for cell death (e.g., a high concentration of a known cytotoxic agent like DMSO or Triton X-100).[12]
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various this compound concentrations (and controls) to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Assess Viability: At the end of the incubation period, perform the cytotoxicity assay according to the manufacturer's protocol. This typically involves adding a reagent and incubating for a short period before measuring the absorbance or fluorescence with a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the viability percentage against the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). For contamination control, use a concentration well below the level that shows significant toxicity (e.g., below the IC₂₀).
Table 3: Example Serial Dilution Scheme for Cytotoxicity Assay
| Concentration (µg/mL) | Volume of 10 mg/mL Stock (µL) | Volume of Medium (µL) | Final Volume (µL) |
|---|---|---|---|
| 1000 | 10 | 990 | 1000 |
| 500 | 500 (from 1000 µg/mL) | 500 | 1000 |
| 250 | 500 (from 500 µg/mL) | 500 | 1000 |
| 100 | 400 (from 250 µg/mL) | 600 | 1000 |
| 50 | 500 (from 100 µg/mL) | 500 | 1000 |
| 10 | 200 (from 50 µg/mL) | 800 | 1000 |
| 1 | 100 (from 10 µg/mL) | 900 | 1000 |
| 0 (Vehicle Control) | 0 | 1000 | 1000 |
References
- 1. This compound | C17H35N5O6 | CID 5284517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is this compound sulfate used for? [synapse.patsnap.com]
- 3. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 4. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. chembk.com [chembk.com]
- 7. This compound Sulfate | C17H39N5O14S2 | CID 72734319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cell Culture Media Preparation Using MilliShot™ Single Dose Antibiotics [sigmaaldrich.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. sartorius.com [sartorius.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Synergy of Astromicin: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for researchers, scientists, and drug development professionals investigating the in vitro synergistic effects of astromicin, a potent aminoglycoside antibiotic, when combined with other antimicrobial agents. The following information includes quantitative data on synergistic interactions, comprehensive experimental methodologies for checkerboard and time-kill assays, and a visualization of the generally accepted mechanism of synergy between aminoglycosides and β-lactam antibiotics.
Quantitative Synergy Data
The synergistic potential of this compound has been notably demonstrated against Pseudomonas aeruginosa, particularly when combined with β-lactam antibiotics. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify synergy, where a value of ≤ 0.5 is indicative of a synergistic interaction.
| Target Organism | Co-administered Antibiotic | Key Findings | Reference |
| Pseudomonas aeruginosa (Cefsulodin-sensitive strains) | Piperacillin (PIPC) | 54% of strains showed synergy | [1] |
| Ceftazidime (CAZ) | 38% of strains showed synergy | [1] | |
| Cefoperazone (CPZ) | 23% of strains showed synergy | [1] | |
| Cefsulodin (CFS) | 8% of strains showed synergy | [1] | |
| Pseudomonas aeruginosa (Cefsulodin-resistant strains) | Ceftazidime (CAZ) | 63% of strains showed synergy | [1] |
| Cefoperazone (CPZ) | 47% of strains showed synergy | [1] | |
| Piperacillin (PIPC) | 37% of strains showed synergy | [1] | |
| Cefsulodin (CFS) | 11% of strains showed synergy | [1] | |
| Pseudomonas aeruginosa | Piperacillin, Cefsulodin, Carbenicillin | Synergy was observed more frequently with piperacillin and cefsulodin than with carbenicillin. The combination of this compound with piperacillin demonstrated bactericidal activity at concentrations where each antibiotic alone was only bacteriostatic. | [2] |
Mechanism of Synergy: Aminoglycosides and β-Lactams
The synergistic effect between aminoglycosides like this compound and β-lactam antibiotics is primarily attributed to the enhancement of aminoglycoside uptake. β-lactam antibiotics inhibit bacterial cell wall synthesis, leading to increased permeability of the bacterial cell membrane. This disruption of the cell envelope facilitates the entry of the aminoglycoside into the cytoplasm, where it can reach its ribosomal target and inhibit protein synthesis, ultimately leading to cell death.[3] While this is a widely accepted general mechanism, specific downstream signaling pathways affected by this combination therapy are not well-documented in the available literature.
Mechanism of Aminoglycoside and β-Lactam Synergy.
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with another antibiotic.
Materials:
-
This compound sulfate (potency-tested)
-
Second antibiotic of interest
-
Appropriate bacterial strain (e.g., Pseudomonas aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Determine Minimum Inhibitory Concentrations (MICs): Prior to the checkerboard assay, determine the MIC of each antibiotic individually against the test organism using the broth microdilution method as per CLSI guidelines.
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of this compound.
-
Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of the second antibiotic.
-
The final plate should contain a gradient of concentrations for both antibiotics, with wells containing single agents and combinations.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well, except for the sterility control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection of turbidity.
-
Calculate the FICI using the following formula: FICI = FIC of this compound + FIC of Second Antibiotic Where: FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) FIC of Second Antibiotic = (MIC of Second Antibiotic in combination) / (MIC of Second Antibiotic alone)
-
Interpret the FICI as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference/Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
References
Application Notes and Protocols: Azithromycin Dosage Calculation for Animal Infection Models
Disclaimer: The term "astromicin" did not yield specific information in scientific literature searches. It is highly likely a misspelling of "azithromycin," a widely researched and utilized macrolide antibiotic. Therefore, this document provides detailed application notes and protocols for azithromycin as a representative example for calculating dosages in animal infection models.
For Researchers, Scientists, and Drug Development Professionals
Introduction to Azithromycin
Azithromycin is a macrolide antibiotic known for its broad-spectrum activity against various Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3][4] A key feature of azithromycin is its excellent tissue penetration and accumulation in phagocytic cells, which contributes to its efficacy in treating intracellular pathogen infections.[4][5] These pharmacokinetic properties make it a valuable tool in various animal models of infection.
Principles of Dosage Calculation in Animal Models
The determination of an appropriate azithromycin dosage for animal infection models is a critical step in preclinical research. It requires a thorough understanding of the drug's pharmacokinetic and pharmacodynamic (PK/PD) properties, the specific animal model being used, and the pathogen under investigation.
Key considerations for dosage calculation include:
-
Animal Species: Different species metabolize drugs at varying rates.
-
Body Weight: Dosage is typically calculated on a milligram per kilogram (mg/kg) basis.
-
Route of Administration: The bioavailability of azithromycin can vary significantly depending on whether it is administered orally (PO), intravenously (IV), or intramuscularly (IM).[6]
-
Infection Model: The site and severity of the infection will influence the required dosage and duration of treatment.
-
Pathogen Susceptibility: The minimum inhibitory concentration (MIC) of azithromycin against the specific bacterial strain is a crucial parameter.
Pharmacokinetic Parameters of Azithromycin in Different Animal Species
Understanding the pharmacokinetic profile of azithromycin in the chosen animal model is essential for establishing an effective dosing regimen. The following table summarizes key pharmacokinetic parameters from published studies.
| Animal Species | Dosage and Route | Bioavailability (%) | Half-life (t½) (hours) | Peak Plasma Concentration (Cmax) (μg/mL) | Reference |
| Rats | 20 mg/kg (oral) | 46 | ~40 | Not specified | [7] |
| Dogs | 10-40 mg/kg (oral) | 97 | ~90 | Not specified | [7] |
| Sheep | 20 mg/kg (IV) | - | 47.70 ± 7.49 | - | [6] |
| Sheep | 20 mg/kg (IM) | 94.08 ± 11.56 | 61.29 ± 13.86 | 1.26 ± 0.19 | [6] |
| Foals | 10 mg/kg (intragastric) | 56 | 20.3 | 0.63 ± 0.10 | [8] |
Efficacious Dosages of Azithromycin in Animal Infection Models
The following table provides examples of azithromycin dosages that have demonstrated efficacy in various animal infection models.
| Animal Model | Infection Model | Pathogen | Dosage Regimen | Outcome | Reference |
| Mice | Pneumonia | Chlamydia psittaci | 10 mg/kg/day (oral) for 7 days | 100% survival rate | [9] |
| Mice | Fatal Streptococcal Infection | Streptococcus spp. | 12.5, 25, and 50 mg/kg (oral) | Elimination of streptococci from the lungs | |
| Gerbils | Middle Ear Infection | Streptococcus pneumoniae | 12.5 or 50 mg/kg (oral) | Cleared infection | |
| Rats | Streptococcal Endocarditis | Streptococcus spp. | 100 mg/kg twice daily for 3 days | Elimination of endocarditis |
Experimental Protocols
Protocol for Determining Azithromycin Dosage in a Murine Pneumonia Model
This protocol outlines a general procedure for establishing an effective dose of azithromycin in a mouse model of bacterial pneumonia.
Materials:
-
Azithromycin powder
-
Vehicle for oral gavage (e.g., sterile water, 0.5% methylcellulose)
-
Specific pathogen-free mice (strain appropriate for the pathogen)
-
Bacterial pathogen of interest
-
Equipment for intranasal inoculation and oral gavage
-
Materials for bacterial load quantification (e.g., plates, incubator)
Procedure:
-
Preparation of Azithromycin Solution: Prepare a stock solution of azithromycin in the chosen vehicle. A range of concentrations should be prepared to test different dosage levels.
-
Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
-
Infection: Anesthetize the mice and infect them via intranasal inoculation with a predetermined lethal or sublethal dose of the bacterial pathogen.
-
Treatment: At a specified time post-infection (e.g., 24 hours), begin treatment with azithromycin via oral gavage. Administer the different prepared dosages to separate groups of mice. A control group should receive the vehicle only.
-
Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for a defined period (e.g., 14 days).
-
Bacterial Load Determination: At selected time points, euthanize a subset of mice from each group and collect lung tissue to determine the bacterial load by plating serial dilutions of tissue homogenates.
-
Data Analysis: Compare the survival rates and lung bacterial loads between the different treatment groups and the control group to determine the efficacious dose of azithromycin.
Protocol for Pharmacokinetic Analysis of Azithromycin in Rats
This protocol describes a method for determining the pharmacokinetic profile of azithromycin in rats.
Materials:
-
Azithromycin
-
Vehicle for administration
-
Male Wistar rats (or other appropriate strain)
-
Equipment for oral gavage or intravenous injection
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Fast the rats overnight before drug administration.
-
Drug Administration: Administer a single dose of azithromycin to the rats via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of azithromycin using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: Use appropriate software to calculate key pharmacokinetic parameters, including half-life (t½), peak plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the concentration-time curve (AUC).
Visualizations
Caption: Experimental workflow for determining azithromycin efficacy.
Caption: Simplified mechanism of action of azithromycin.
Toxicity Considerations
While generally considered safe, high doses or prolonged administration of azithromycin can lead to adverse effects. In rats, oral administration of 15 mg/kg and 30 mg/kg for 14 days resulted in signs of cardiotoxicity.[10] Preclinical toxicology studies in mice with single oral doses up to 200 mg/kg showed no mutagenic potential.[11] Researchers should carefully monitor animals for any signs of toxicity and establish a therapeutic window for the specific animal model and infection being studied.
These application notes and protocols provide a comprehensive guide for researchers to design and conduct experiments for determining the appropriate dosage of azithromycin in animal infection models. Adherence to these principles will contribute to the generation of robust and reproducible preclinical data.
References
- 1. Azithromycin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Azithromycin? [synapse.patsnap.com]
- 3. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of azithromycin after i.v. and i.m. administration to sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of azithromycin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of azithromycin and concentration in body fluids and bronchoalveolar cells in foals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo activities of azithromycin, a new azalide antibiotic, against chlamydia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of azithromycin induced cardiotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical toxicology studies with azithromycin: genetic toxicology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Astromicin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative analysis of Astromicin, an aminoglycoside antibiotic, using High-Performance Liquid Chromatography (HPLC). Given that this compound lacks a strong native chromophore for standard UV detection, this protocol outlines a common approach involving pre-column derivatization followed by reversed-phase HPLC with UV detection. Alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are also discussed as suitable, more direct approaches.
Introduction
This compound is a potent aminoglycoside antibiotic used in the treatment of severe bacterial infections.[1] Accurate and precise quantification of this compound in bulk drug substance, pharmaceutical formulations, and biological matrices is critical for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose.[2]
Aminoglycosides, including this compound, are characterized by their high polarity and lack of a significant UV-absorbing chromophore, which presents challenges for conventional reversed-phase HPLC with UV detection.[2][3] To overcome this, a common strategy involves pre-column derivatization to attach a UV-active or fluorescent tag to the molecule. Alternatively, detectors that do not rely on UV absorbance, such as ELSD or Mass Spectrometry (MS), can be employed for direct analysis.[2][3]
This application note provides a comprehensive protocol for the HPLC analysis of this compound, focusing on a pre-column derivatization method with 2,4-dinitrofluorobenzene (DNFB), a widely used derivatizing agent for aminoglycosides.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below. Understanding these properties is essential for method development and sample preparation.
| Property | Value | Reference |
| Chemical Formula | C17H35N5O6 | [1] |
| Molecular Weight | 421.5 g/mol | [1] |
| Chemical Class | Aminoglycoside Antibiotic | [1] |
| Key Functional Groups | Multiple amino and hydroxyl groups | [1] |
| UV Absorbance | Lacks a strong chromophore | [2][3] |
Experimental Protocol: HPLC Analysis of this compound with Pre-column Derivatization
This protocol describes a representative method for the analysis of this compound using pre-column derivatization with DNFB followed by RP-HPLC with UV detection.
Materials and Reagents
-
This compound reference standard
-
2,4-dinitrofluorobenzene (DNFB)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tris(hydroxymethyl)aminomethane
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate
-
Water (HPLC grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a suitable aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted). A typical starting point would be a low organic concentration, gradually increasing to elute the derivatized this compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 365 nm (for DNFB derivatives)
-
Injection Volume: 20 µL
Preparation of Solutions
-
Derivatization Reagent (DNFB solution): Accurately weigh and dissolve DNFB in acetonitrile to achieve a concentration of 10 mg/mL.
-
Buffer Solution (Tris buffer): Prepare a 0.1 M solution of Tris(hydroxymethyl)aminomethane and adjust the pH to 8.5 with HCl.
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in water to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to cover the desired concentration range for the calibration curve.
Sample Preparation
-
Accurately weigh approximately 25 mg of this compound bulk powder.
-
Dissolve in and dilute to 25 mL with water in a volumetric flask to obtain a concentration of 1 mg/mL.
-
Further dilute an aliquot of this solution with water to fall within the calibration range.
-
Pool the contents of several vials to ensure a representative sample.
-
Dilute a known volume of the injection solution with water to obtain a theoretical this compound concentration within the calibration range.
Derivatization Procedure
-
To 100 µL of each working standard solution and sample solution in separate vials, add 200 µL of Tris buffer (pH 8.5).
-
Add 200 µL of the DNFB solution to each vial.
-
Vortex the vials and incubate in a water bath at 60 °C for 1 hour.
-
After incubation, cool the vials to room temperature.
-
Add 500 µL of a mixture of acetonitrile and water (1:1, v/v) to each vial.
-
Filter the solutions through a 0.45 µm syringe filter into HPLC vials prior to injection.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters that should be determined during the validation of the HPLC method for this compound. The values provided are representative and should be established for the specific method and instrumentation used.
| Parameter | Typical Value |
| Retention Time (derivatized this compound) | To be determined |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Alternative Detection Methods
For laboratories equipped with the necessary instrumentation, the following detection methods offer advantages over UV detection with derivatization:
-
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is not dependent on the chromophoric properties of the analyte, making it suitable for the direct analysis of this compound.[2] The mobile phase must be volatile.
-
Charged Aerosol Detection (CAD): Similar to ELSD, CAD is a universal detector that provides a more uniform response for non-volatile analytes and can offer higher sensitivity.
-
Mass Spectrometry (MS): HPLC coupled with a mass spectrometer (LC-MS) is a highly sensitive and specific technique for the analysis of this compound. It provides structural information and can be used for identification and quantification at very low levels.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound with pre-column derivatization.
Caption: Workflow for this compound HPLC analysis.
Logical Relationship of Analytical Steps
The following diagram outlines the logical progression of the analytical method development and validation process.
Caption: Method development and validation logic.
References
Troubleshooting & Optimization
Troubleshooting inconsistent Astromicin MIC results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Astromicin (also known as Fortimicin) Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it affect MIC results?
A1: this compound is an aminoglycoside antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. This interaction leads to mistranslation of mRNA and ultimately results in bacterial cell death. Factors that influence protein synthesis or the integrity of the bacterial cell membrane can potentially affect this compound MIC results.
Q2: Are there established quality control (QC) ranges for this compound MIC assays from regulatory bodies like CLSI or EUCAST?
Q3: Which standard QC strains should I use for this compound MIC testing?
A3: For aminoglycosides, standard QC strains such as Escherichia coli ATCC® 25922™ and Pseudomonas aeruginosa ATCC® 27853™ are commonly used.[1] It is advisable to include these strains in your experiments to monitor the validity of your MIC results.
Q4: My this compound MIC results are inconsistent between replicates. What are the common causes?
A4: Inconsistent this compound MIC results can stem from several factors. Key areas to investigate include:
-
Inoculum Preparation: An incorrect bacterial concentration can significantly impact MIC values. Ensure your inoculum is standardized, typically to a 0.5 McFarland standard, which corresponds to approximately 1 x 10^8 CFU/mL.
-
Media Composition: The concentration of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), in the Mueller-Hinton Broth (MHB) is critical for aminoglycoside activity.[2][3][4] Low cation concentrations can lead to falsely low MICs, particularly for Pseudomonas aeruginosa. Use cation-adjusted Mueller-Hinton Broth (CAMHB) to ensure consistency.
-
pH of Media: The activity of aminoglycosides, including this compound, is enhanced at a more alkaline pH.[5] The pH of your MHB should be between 7.2 and 7.4.
-
This compound Stock Solution: Ensure the stock solution is prepared correctly, properly stored, and has not degraded. Prepare fresh dilutions for each experiment.
-
Pipetting Errors: Inaccurate serial dilutions or dispensing of the inoculum can lead to variability.
Q5: What is the expected spectrum of activity for this compound?
A5: this compound generally exhibits broad-spectrum activity against many clinically important aerobic and facultatively anaerobic bacteria. It is often comparable to amikacin in its activity against Enterobacteriaceae.[5][6] However, it has been reported to have weaker activity against Pseudomonas aeruginosa compared to other aminoglycosides like tobramycin.[5][6]
Troubleshooting Inconsistent this compound MIC Results
If you are experiencing inconsistent MIC results, a systematic approach to troubleshooting is essential. The following guide will walk you through potential issues and corrective actions.
Diagram: Troubleshooting Workflow for Inconsistent MICs
Caption: A logical workflow for troubleshooting inconsistent this compound MIC results.
Troubleshooting Steps in Q&A Format
Q: My QC strain MIC is out of the expected range. What should I check first?
A: If your quality control strain yields an MIC outside of your established range, begin by verifying the most critical experimental parameters:
-
Media: Confirm that you are using Cation-Adjusted Mueller-Hinton Broth (CAMHB). The concentrations of Mg²⁺ and Ca²⁺ are crucial for aminoglycoside activity.[2][3][4] Also, verify that the pH of the media is between 7.2 and 7.4.
-
Inoculum: Re-check your inoculum preparation. Ensure you are using a pure, 18-24 hour culture and that the density is standardized to a 0.5 McFarland standard.
-
This compound: Prepare a fresh stock solution and serial dilutions of this compound. Contamination or degradation of the antibiotic stock is a common source of error.
-
Incubation: Confirm that the incubation conditions (temperature and duration) are correct and consistent.
Q: The MICs for my test isolates are fluctuating, but my QC strain is consistently within range. What could be the issue?
A: If your QC results are acceptable, the variability likely lies with the test isolate itself or subtle inconsistencies in your procedure when handling these isolates.
-
Isolate Purity: Ensure your test isolate culture is pure. Streak the culture onto an agar plate to check for mixed morphologies.
-
Growth Rate: If your test isolate grows significantly faster or slower than the QC strain, this could affect the final MIC reading. Ensure a consistent incubation time is used for all tests.
-
Resistance Heterogeneity: Some bacterial populations may contain subpopulations with varying levels of resistance. This can lead to trailing endpoints or inconsistent results between wells.
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (test isolates and QC strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent. For most aminoglycosides, sterile distilled water is appropriate.
-
Filter-sterilize the stock solution.
-
Store aliquots at -60°C or below.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plates to achieve the desired final concentration range. Each well should contain 50 µL of the diluted antibiotic.
-
Include a growth control well (CAMHB only, no antibiotic) and a sterility control well (uninoculated CAMHB) on each plate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 4-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer. This suspension contains approximately 1 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final diluted inoculum to each well of the microtiter plate (except the sterility control well). This will bring the total volume in each well to 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Following incubation, examine the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Diagram: Broth Microdilution Workflow
Caption: A step-by-step workflow for the broth microdilution MIC assay.
Data Presentation
Table 1: Establishing Internal Quality Control Ranges for this compound
Since official QC ranges for this compound are not readily published, laboratories should establish their own internal ranges. This can be done by testing a reference strain (e.g., E. coli ATCC® 25922™) on at least 20 separate occasions and analyzing the resulting MICs.
| QC Strain | Number of Replicates | Observed MICs (µg/mL) | Modal MIC (µg/mL) | Acceptable QC Range (µg/mL) |
| E. coli ATCC® 25922™ | ≥ 20 | [Record individual MICs] | [Determine Mode] | [Mode ± 1 two-fold dilution] |
| P. aeruginosa ATCC® 27853™ | ≥ 20 | [Record individual MICs] | [Determine Mode] | [Mode ± 1 two-fold dilution] |
Note: The acceptable QC range is typically the modal MIC value ± one two-fold serial dilution. For example, if the most frequent MIC is 2 µg/mL, the acceptable range would be 1-4 µg/mL.
Table 2: Common Factors Affecting this compound MIC Results
| Factor | Potential Impact on MIC | Recommended Action |
| Inoculum Density | Too high: Falsely high MICToo low: Falsely low MIC | Standardize to 0.5 McFarland before dilution. |
| Media Cations (Ca²⁺, Mg²⁺) | Too low: Falsely low MIC | Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). |
| Media pH | Too low (acidic): Falsely high MICToo high (alkaline): Falsely low MIC | Ensure media pH is between 7.2 and 7.4. |
| Incubation Time | Too short: Falsely low MICToo long: Falsely high MIC | Incubate for a consistent 16-20 hours. |
| This compound Potency | Degraded antibiotic: Falsely high MIC | Store stock solution correctly and prepare fresh dilutions. |
References
- 1. clsi.org [clsi.org]
- 2. Effect of Divalent Cation Concentrations on the Antibiotic Susceptibilities of Nonfermenters Other than Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performance of a commercial microdilution minimal inhibitory concentration procedure for aminoglycoside susceptibility testing of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Divalent Cations on Binding of Aminoglycoside Antibiotics to Human Serum Proteins and to Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomerieux.com [biomerieux.com]
- 6. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing Astromicin Concentration for Specific Bacterial Strains: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Astromicin concentration for specific bacterial strains. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as Fortimicin, is an aminoglycoside antibiotic. Its primary mechanism of action involves the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, causing misreading of the mRNA sequence and ultimately leading to the production of non-functional proteins, which is lethal to the bacterium.
Q2: What are the common mechanisms of resistance to this compound?
A2: Bacterial resistance to this compound, like other aminoglycosides, can occur through several mechanisms:
-
Enzymatic modification: Bacteria may produce enzymes, such as acetyltransferases, phosphotransferases, or nucleotidyltransferases, that modify the this compound molecule, preventing it from binding to the ribosome.
-
Ribosomal alteration: Mutations in the 30S ribosomal subunit can reduce the binding affinity of this compound.
-
Reduced permeability and efflux: Changes in the bacterial cell membrane can limit the uptake of this compound, or bacteria may acquire efflux pumps that actively transport the antibiotic out of the cell.[1]
Q3: Which bacterial strains are generally susceptible or resistant to this compound?
A3: this compound generally exhibits broad-spectrum activity against many Gram-positive and Gram-negative bacteria and is comparable in activity to amikacin.[2] However, it has been reported to have relatively weak activity against Pseudomonas aeruginosa.[2][3][4]
Q4: How can the activity of this compound against Pseudomonas aeruginosa be enhanced?
A4: Studies have shown that combining this compound with β-lactam antibiotics can result in synergistic activity against P. aeruginosa, enhancing its inhibitory and bactericidal effects.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Minimum Inhibitory Concentration (MIC) values | 1. Bacterial resistance. 2. Incorrect inoculum density. 3. Inactivation of this compound by components in the culture medium. 4. Improper incubation conditions. | 1. Verify the identity and purity of the bacterial strain. Perform resistance mechanism screening if possible. 2. Ensure the inoculum is standardized to 0.5 McFarland before dilution. 3. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing. 4. Confirm that incubation temperature and duration adhere to standardized protocols (e.g., CLSI or EUCAST guidelines). |
| Inconsistent MIC results | 1. Variability in inoculum preparation. 2. Errors in serial dilutions of this compound. 3. Contamination of the bacterial culture. | 1. Use a spectrophotometer to standardize the inoculum. 2. Prepare fresh serial dilutions for each experiment and use calibrated pipettes. 3. Streak the inoculum on an agar plate to check for purity before starting the assay. |
| No bactericidal effect observed in time-kill assays | 1. this compound concentration is too low. 2. The bacterial strain is tolerant to this compound. 3. Rapid regrowth of bacteria after initial killing. | 1. Test a wider range of concentrations, including multiples of the MIC (e.g., 2x, 4x, 8x MIC). 2. Extend the duration of the time-kill assay to 24 hours or longer to observe potential delayed effects. 3. Increase the frequency of sampling during the assay to better capture the killing and regrowth kinetics. |
| Poor correlation between MIC and clinical efficacy | 1. In vivo conditions (e.g., pH, protein binding) may alter this compound activity. 2. Biofilm formation by the bacteria. | 1. Consider using media that more closely mimics physiological conditions for in vitro testing. 2. Perform specific assays to evaluate the efficacy of this compound against biofilms. |
Data Presentation
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Ranges of this compound for Common Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.5 - 4 |
| Escherichia coli | 1 - 8 |
| Pseudomonas aeruginosa | 8 - 64 |
Note: These are representative ranges. Actual MIC values can vary significantly between different isolates of the same species. Researchers should determine the MIC for their specific strains.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the steps to determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Methodology:
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., sterile deionized water) to a known concentration (e.g., 1024 µg/mL).
-
Prepare Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with CAMHB to obtain a range of concentrations.
-
Inoculation: Add the diluted bacterial suspension to each well containing the serially diluted this compound.
-
Controls: Include a positive control well (bacteria and CAMHB, no antibiotic) and a negative control well (CAMHB only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
Time-Kill Assay
This protocol is used to assess the bactericidal or bacteriostatic activity of this compound over time.
Workflow for Time-Kill Assay
Caption: Workflow for performing a time-kill assay to evaluate this compound's activity.
Methodology:
-
Preparation: Prepare tubes containing CAMHB with various concentrations of this compound (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of colony-forming units (CFU).
-
Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time to generate the time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
Signaling and Resistance Pathways
This compound's Mechanism of Action and Bacterial Resistance
Caption: this compound's mechanism of action and pathways of bacterial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial activity of fortimicin A compared with those of five other aminoglycosides, and factors affecting susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fortimicins A and B, new aminoglycoside antibiotics. IV. In vitro study of fortimicin A compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [In vivo combination effects of this compound and beta-lactam antibiotics against Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic activities of fortimicin A and beta-lactam antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Astromicin Stability in Solution: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the factors affecting the stability of Astromicin in solution. This compound, also known as Fortimicin A, is an aminoglycoside antibiotic, and understanding its stability profile is critical for reliable experimental outcomes and the development of robust pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in an aqueous solution?
A1: The stability of this compound in solution is primarily influenced by three main factors: pH, temperature, and exposure to light. Like other aminoglycoside antibiotics, this compound is susceptible to degradation under suboptimal conditions, which can lead to a loss of potency and the formation of degradation products. Oxidizing agents can also contribute to its degradation.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical determinant of this compound's stability. Aminoglycosides are generally more stable in acidic to neutral pH ranges. Alkaline conditions can lead to hydrolysis and degradation. For instance, Seldomycin factor 1, another aminoglycoside, shows increased stability in acidic buffer systems (pH 4.5-5.5)[1]. While specific optimal pH ranges for this compound are not extensively documented in publicly available literature, it is advisable to maintain solutions in a slightly acidic to neutral pH to minimize degradation.
Q3: What is the impact of temperature on the stability of this compound solutions?
A3: Elevated temperatures accelerate the degradation of this compound. Aminoglycosides, as a class, generally exhibit good thermal stability at refrigerated (2-8°C) and frozen (-20°C) temperatures[1]. Storing this compound solutions at room temperature for extended periods or exposing them to high temperatures can lead to a significant loss of potency. For long-term storage, it is recommended to keep this compound solutions at or below refrigerated temperatures and protected from light.
Q4: Is this compound sensitive to light?
A4: Yes, exposure to light, particularly UV light, can contribute to the degradation of aminoglycosides. To ensure the stability of this compound solutions, it is recommended to store them in amber vials or to wrap the containers in foil to protect them from light[1].
Q5: Can I mix this compound with other drugs or in different infusion fluids?
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Loss of Antibacterial Activity | Degradation of this compound: The solution may have been stored at an inappropriate temperature, exposed to light, or the pH may be outside the optimal range. | - Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (refrigerated or frozen) and protected from light. - Check pH: Measure the pH of the solution. If it is alkaline, consider preparing a fresh solution in a slightly acidic to neutral buffer. - Prepare Fresh Solutions: For critical experiments, it is always best to use freshly prepared this compound solutions. |
| Cloudiness or Precipitate Formation | pH Incompatibility: The pH of the solution may be in a range where this compound has low solubility. Incompatibility with other components: Mixing with other drugs or buffer components may cause precipitation. Concentration Exceeds Solubility: The concentration of this compound in the chosen solvent may be too high. | - Adjust pH: Ensure the pH of the solution is within a range where this compound is known to be soluble. - Review Compatibility: Do not mix this compound with other drugs unless their compatibility is confirmed. - Check Concentration: Prepare a more dilute solution to ensure it remains fully dissolved. |
| Inconsistent Experimental Results | Variable this compound Potency: Inconsistent preparation and storage of this compound solutions can lead to variable active concentrations. | - Standardize Solution Preparation: Implement a standard operating procedure (SOP) for the preparation of this compound solutions, including the source of the compound, solvent, pH, and final concentration. - Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for each experiment to minimize variability. - Perform a Stability Check: If using a stock solution over time, periodically check its potency using a validated analytical method like HPLC. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for performing a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound sulfate reference standard
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
pH meter
-
HPLC system with a suitable detector (e.g., UV or ELSD)
-
C18 analytical column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound sulfate in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution. Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Incubate the mixture at room temperature for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photodegradation: Expose an aliquot of the stock solution to a UV light source for a defined period.
-
Control Sample: Keep an aliquot of the stock solution at -20°C, protected from light.
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples, including the control, to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
Protocol 2: Stability-Indicating HPLC Method for Aminoglycosides (General Method)
This protocol provides a general framework for developing an HPLC method for the analysis of aminoglycosides like this compound. Method development and validation are crucial for accurate stability assessment.
Objective: To quantify the concentration of an aminoglycoside and separate it from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector. Due to the lack of a strong UV chromophore in many aminoglycosides, an Evaporative Light Scattering Detector (ELSD) or post-column derivatization with a UV or fluorescence detector is often used. A method using an ELSD has been developed for Astromycin sulfate[3].
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase for aminoglycosides involves an ion-pairing agent to improve retention on a reversed-phase column. For example, a gradient of acetonitrile and an aqueous buffer containing an ion-pairing reagent like heptafluorobutyric acid (HFBA) can be effective[4].
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Injection Volume: 10-20 µL.
Method Validation Parameters (as per ICH guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Diagrams
Caption: Troubleshooting workflow for addressing this compound instability in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. dir.iwk.nshealth.ca [dir.iwk.nshealth.ca]
- 3. Characterization of fortimicin aminoglycoside profiles produced from Micromonospora olivasterospora DSM 43868 by high-performance liquid chromatography-electrospray ionization-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Astromicin Bioactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols concerning the impact of media components on the bioactivity of Astromicin produced by Micromonospora olivasterospora.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganism produces it? A1: this compound, also known as Fortimicin A, is an aminoglycoside antibiotic. It is primarily produced by the bacterium Micromonospora olivasterospora.[1][2] This genus is a significant source of various antibiotics, with many strains isolated from soil and marine environments.[2][3]
Q2: Why is the composition of the culture medium so critical for this compound production? A2: The culture medium provides the necessary nutrients for bacterial growth and the biosynthesis of secondary metabolites like antibiotics. The type and concentration of carbon, nitrogen, and mineral sources can significantly influence the final yield and bioactivity of this compound by affecting primary metabolic pathways that supply precursors for its synthesis.[4][5][6]
Q3: What are the primary categories of media components that affect this compound bioactivity? A3: The key media components are broadly categorized as carbon sources, nitrogen sources, and mineral/trace elements. Carbon sources provide the basic building blocks, nitrogen is crucial for synthesizing amino acids and enzymes, and minerals often act as cofactors for enzymes involved in the biosynthetic pathway.[6][7] High concentrations of inorganic phosphate, for instance, are known to repress the production of many secondary metabolites in actinomycetes.[6][8]
Q4: How is the bioactivity of this compound typically measured? A4: The bioactivity of this compound is determined using antimicrobial susceptibility testing (AST) methods. The most common techniques are agar diffusion assays (like the disk diffusion or agar well diffusion method) and dilution methods (broth microdilution).[9][10][11][12] These methods measure the extent to which this compound inhibits the growth of a susceptible test organism, often indicated by a "zone of inhibition".[9][11]
Troubleshooting Guide
This guide addresses common issues encountered during this compound production and bioactivity testing, with a focus on media components.
| Problem | Potential Cause (Media-Related) | Suggested Solution |
| Low or No this compound Yield | Suboptimal Carbon Source: Rapidly metabolized sugars like glucose can sometimes cause carbon catabolite repression, inhibiting antibiotic synthesis.[5][13] | Replace or supplement glucose with a more slowly utilized carbon source. For M. olivasterospora, soluble starch has been identified as an effective carbon source.[7] |
| Inappropriate Nitrogen Source: The type of nitrogen (organic vs. inorganic) and its concentration can significantly affect yield. Some inorganic sources can cause a rapid pH drop, while complex organic sources provide additional growth factors.[4][14] | Experiment with different nitrogen sources. Ammonium chloride (NH₄Cl) and ammonium nitrate (NH₄NO₃) are suitable for this compound production.[7] Complex sources like soybean meal are also effective in similar antibiotic fermentations.[15][16] | |
| Phosphate Repression: High concentrations of inorganic phosphate in the medium are known to suppress the biosynthesis of many antibiotics in actinomycetes.[6][8] | Reduce the concentration of phosphate (e.g., K₂HPO₄) in the medium. Test a range of concentrations to find the optimal level that supports growth without inhibiting production. K₂HPO₄ is noted as essential but its concentration must be optimized.[7][17] | |
| Lack of Essential Minerals/Cofactors: Biosynthetic enzymes often require specific metal ions as cofactors. | Ensure the medium contains essential minerals. For this compound, MgSO₄·7H₂O and CaCO₃ are important.[7] The addition of trace elements like cobalt and nickel can also have a stimulatory effect.[7] | |
| Inconsistent Bioactivity Results | Medium Composition Affecting Assay: Components from the production medium carried over into the bioassay can interfere with the test. The pH, ions, and residual nutrients can alter the susceptibility of the test organism.[18] | Standardize the extraction and purification protocol for this compound from the fermentation broth before performing bioassays. Use a standardized, defined medium (e.g., Mueller-Hinton Agar) for the bioactivity assay itself. |
| Poor Growth of M. olivasterospora | Unfavorable pH: The initial pH of the medium can be critical for microbial growth. | Adjust the initial pH of the fermentation medium. A starting pH of around 6.5 to 7.0 is often a good starting point for actinomycetes.[16][19] |
| Nutrient Imbalance: An incorrect carbon-to-nitrogen ratio or lack of essential nutrients can stunt growth. | Systematically optimize the concentrations of primary carbon and nitrogen sources. Ensure all essential minerals and trace elements are present. |
Data on Media Component Impact
The following tables summarize the reported effects of various media components on this compound (Fortimicin A) production by M. olivasterospora.
Table 1: Effect of Different Carbon Sources
| Carbon Source | Concentration | Relative this compound Yield | Reference |
| Soluble Starch | 10 - 20 g/L | +++ (Optimal) | [7] |
| Glucose | 10 - 20 g/L | ++ | [16][17] |
| Fructose | 10 - 20 g/L | + | [17] |
(Note: Yield indications are qualitative based on literature: +++ High, ++ Moderate, + Low)
Table 2: Effect of Different Nitrogen Sources
| Nitrogen Source | Concentration | Relative this compound Yield | Reference |
| Ammonium Chloride (NH₄Cl) | 1 - 5 g/L | +++ (Good) | [7] |
| Ammonium Nitrate (NH₄NO₃) | 1 - 5 g/L | +++ (Good) | [7] |
| Soybean Meal | 10 - 20 g/L | ++ (Effective) | [15][16] |
| L-Asparagine | 1 - 2 g/L | + (Stimulatory) | [7] |
| L-Serine | 1 - 2 g/L | + (Stimulatory) | [7] |
(Note: Yield indications are qualitative based on literature: +++ High, ++ Moderate, + Low)
Table 3: Effect of Minerals and Trace Elements
| Component | Concentration | Effect on this compound Production | Reference |
| K₂HPO₄ | 0.5 - 1 g/L | Essential, but high levels can be inhibitory | [7][8] |
| MgSO₄·7H₂O | 0.5 - 1 g/L | Essential | [7] |
| CaCO₃ | 1 - 2 g/L | Essential (acts as pH buffer) | [7][16] |
| Vitamin B12 | 1 - 10 µg/L | Marked stimulatory effect | [7] |
| Cobalt (CoCl₂) | 1 - 5 mg/L | Marked stimulatory effect | [7] |
| Nickel (NiCl₂) | 1 - 5 mg/L | Marked stimulatory effect | [7] |
Experimental Protocols
Protocol 1: this compound Production by Micromonospora olivasterospora
This protocol describes the flask-scale fermentation for producing this compound.
1. Seed Culture Preparation: a. Prepare a seed medium, such as ISP Medium 2 (Yeast Malt Agar).[19] b. Inoculate a loopful of M. olivasterospora from a stock culture into 50 mL of sterile seed medium in a 250 mL Erlenmeyer flask. c. Incubate at 28-30°C on a rotary shaker at 200 rpm for 3-5 days until good growth is observed.[16]
2. Production Medium Preparation: a. Prepare the production medium based on optimized components. A starting point could be (per liter): 20 g Soluble Starch, 3 g NH₄Cl, 1 g K₂HPO₄, 1 g MgSO₄·7H₂O, 2 g CaCO₃.[7] b. Adjust the initial pH to 7.0 before autoclaving.[19] c. Dispense 100 mL of the medium into 500 mL Erlenmeyer flasks and sterilize by autoclaving at 121°C for 20 minutes.
3. Fermentation: a. Inoculate the production medium flasks with the seed culture at a 5% (v/v) ratio.[16] b. Incubate the flasks at 28-30°C on a rotary shaker at 220 rpm for 10-12 days.[16] c. Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor growth and antibiotic production.
4. This compound Extraction: a. Centrifuge the fermentation broth to separate the mycelium from the supernatant. b. The this compound will be in the supernatant. The supernatant can be filtered and used directly for preliminary bioassays or subjected to further purification steps (e.g., column chromatography).
Protocol 2: Agar Disc Diffusion Bioassay for this compound Activity
This protocol determines the bioactivity of this compound against a susceptible test organism (e.g., Staphylococcus aureus or Escherichia coli).
1. Test Plate Preparation: a. Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize. b. Cool the agar to 45-50°C. c. Prepare a standardized inoculum of the test organism (e.g., to a 0.5 McFarland turbidity standard). d. Add the standardized inoculum to the molten MHA, mix gently, and pour into sterile Petri dishes to a uniform depth of 4 mm. Allow the agar to solidify completely.
2. Assay Procedure: a. Aseptically place sterile filter paper discs (6 mm diameter) onto the surface of the agar plates.[11] b. Pipette a fixed volume (e.g., 20 µL) of the this compound-containing supernatant (or purified sample) onto each disc.[10] c. As a negative control, apply sterile fermentation medium or the solvent used for dilution to one disc. d. As a positive control, use a disc with a known concentration of a standard antibiotic (e.g., Gentamicin). e. Allow the liquid to diffuse from the discs into the agar for about 30 minutes at room temperature.
3. Incubation and Measurement: a. Invert the plates and incubate at 35-37°C for 18-24 hours.[9] b. After incubation, measure the diameter of the zone of complete growth inhibition around each disc in millimeters (mm). c. The diameter of the inhibition zone is proportional to the concentration and bioactivity of the antibiotic in the sample.
Visualizations
Caption: Workflow for optimizing media components for this compound production.
Caption: Simplified model of nutrient influence on this compound biosynthesis.
References
- 1. Self cloning in Micromonospora olivasterospora of fms genes for fortimicin A (this compound) biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Carbon source regulation of antibiotic production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Fortimicin A production by Micromonospora olivoasterospora in a chemically defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphate Control of the Biosynthesis of Antibiotics and Other Secondary Metabolites Is Mediated by the PhoR-PhoP System: an Unfinished Story - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Effect of nitrogen source on biosynthesis of rapamycin by Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Micromonospora olivasterospora MK-70 (FERM-P 1560) | Type strain | DSM 43868, ATCC 21819, FERM P-1560, IFO 14304, IMET 8310, JCM 7348, NBRC 14304, CECT 3296, HUT 6590, IMSNU 20086, KACC 20103, KCTC 1052, NCIMB 12659, NRRL 8178, VKM Ac-1317 | BacDiveID:7977 [bacdive.dsmz.de]
Astromicin Technical Support Center: Stability and Storage Guidelines for Research
Disclaimer: Comprehensive, publicly available stability data specifically for Astromicin (also known as Fortimicin A) is limited. The following guidelines are based on general knowledge and best practices for aminoglycoside antibiotics, the class to which this compound belongs. Researchers should always perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound sulfate powder should be stored in a well-sealed container at 2-8°C, protected from light and moisture. Like most antibiotics in powdered form, it is generally stable under these conditions.[1]
Q2: How should I prepare and store this compound stock solutions?
This compound is water-soluble. For research purposes, stock solutions can be prepared in sterile, purified water or a suitable buffer. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be filter-sterilized, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or below for short-term storage.[1] The stability of aminoglycosides in solution is pH-dependent, with better stability generally observed in slightly acidic to neutral conditions.[2]
Q3: What is the stability of this compound in aqueous solution at room temperature?
Q4: Is this compound sensitive to light?
Many antibiotics are light-sensitive.[1][2] To minimize the risk of photodegradation, it is best practice to protect this compound powder and solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q5: At what pH is this compound most stable?
While specific data for this compound is scarce, the stability of aminoglycosides like Gentamicin is optimal in a pH range of 4.5 to 7.0.[2] Highly acidic or alkaline conditions can lead to hydrolysis and loss of activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of Antibacterial Activity | - Improper storage of stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C or room temperature).- Degradation due to inappropriate pH of the experimental medium.- Exposure to high temperatures or direct light. | - Prepare fresh stock solutions from powder for each experiment.- Aliquot stock solutions and store at -20°C or -80°C.- Ensure the pH of your experimental buffer is within a range suitable for aminoglycosides (ideally pH 4.5-7.0).[2]- Protect solutions from light and elevated temperatures. |
| Precipitation in Stock Solution | - The concentration of the solution may exceed its solubility in the chosen solvent.- The solution may have been frozen and thawed multiple times, leading to aggregation. | - Ensure the concentration does not exceed the solubility of this compound in your solvent.- If precipitation occurs upon thawing, gently warm the solution and vortex to redissolve. If it does not redissolve, it is best to prepare a fresh solution.- Avoid repeated freeze-thaw cycles by storing in single-use aliquots. |
| Inconsistent Experimental Results | - Inconsistent potency of the this compound solution due to degradation.- Use of degraded antibiotic solution. | - Use freshly prepared solutions whenever possible.- If using a stored stock solution, use a fresh aliquot for each experiment to ensure consistent concentration.- Perform a stability study of this compound in your specific experimental conditions to determine its shelf-life. |
Data Summary: General Stability of Aminoglycosides
The following table summarizes general stability information for aminoglycoside antibiotics. This should be used as a guideline, and not as a substitute for specific stability testing of this compound.
| Condition | Parameter | General Recommendation for Aminoglycosides | Notes |
| Solid (Powder) | Temperature | 2-8°C | Long-term storage. |
| Light | Protect from light | Use amber vials or wrap in foil. | |
| Humidity | Store in a desiccated environment | Prevents hydrolysis. | |
| Aqueous Solution | Temperature | -20°C or -80°C | For short to medium-term storage. Avoid repeated freeze-thaw cycles. |
| pH | 4.5 - 7.0 | Optimal stability range for some aminoglycosides.[2] | |
| Light | Protect from light | Especially for long-term experiments or storage. |
Experimental Protocols
Protocol for a Basic Stability-Indicating HPLC Method
-
Column: A C18 reversed-phase column is commonly used for antibiotic analysis.
-
Mobile Phase: A common mobile phase for aminoglycosides involves an ion-pairing agent in a buffered aqueous solution mixed with an organic solvent like acetonitrile or methanol. The pH of the buffer should be controlled.
-
Detection: Aminoglycosides lack a strong chromophore, making UV detection challenging at higher wavelengths. Detection is often performed at low UV wavelengths (e.g., <220 nm). Alternatively, derivatization or the use of an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be employed.
-
Forced Degradation: To validate the stability-indicating nature of the method, forced degradation studies are performed. This involves subjecting the this compound solution to stress conditions such as:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for several hours.
-
Alkaline Hydrolysis: e.g., 0.1 M NaOH at 60°C for several hours.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solution at a high temperature (e.g., 80°C).
-
Photodegradation: Exposing the solution to UV light.
-
-
Analysis: The stressed samples are then analyzed by the HPLC method to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Generalized degradation pathways for aminoglycoside antibiotics.
Caption: Workflow for conducting a stability study of this compound.
References
Overcoming Astromicin solubility issues for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with Astromicin in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
This compound sulfate is very soluble in water, making sterile, cell-culture grade water the recommended solvent for preparing stock solutions. It is practically insoluble in organic solvents such as methanol and ethanol.
Q2: My this compound solution appears cloudy or has formed a precipitate. What are the common causes?
Precipitation of this compound in your experimental setup can be due to several factors:
-
High Concentration: Exceeding the solubility limit of this compound in the specific buffer or cell culture medium.
-
Temperature Shifts: Extreme temperature changes, such as rapid thawing or repeated freeze-thaw cycles, can cause high molecular weight compounds to fall out of solution.
-
pH Instability: Changes in the pH of the medium can affect the solubility of the compound.
-
Media Composition: Components within complex solutions like cell culture media, particularly salts and proteins, can interact with this compound and reduce its solubility. For instance, high concentrations of salts in buffers like PBS can sometimes lead to the precipitation of less soluble sulfate salts.
Q3: What is the recommended storage condition for this compound stock solutions?
For long-term stability, sterile-filtered aqueous stock solutions of this compound should be stored at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. When stored properly, frozen aqueous solutions of many aminoglycosides are stable for several months.
Q4: Can I sterilize my this compound solution by autoclaving?
No, most antibiotic solutions, including aminoglycosides, are heat-labile. This compound solutions should be sterilized by filtration through a 0.22 µm syringe filter.
Q5: What is a typical working concentration for this compound in cell culture?
The optimal working concentration of this compound will vary depending on the specific cell line and experimental goals. For other aminoglycosides like Gentamicin, a common working concentration for eukaryotic cell culture is 50 µg/mL.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Data Presentation
Table 1: Solubility of Common Aminoglycoside Sulfates in Water
| Aminoglycoside | Form | Solubility in Water | References |
| This compound | Sulfate | Very Soluble | [2][3] |
| Gentamicin | Sulfate | 50 mg/mL | [1] |
| Amikacin | Sulfate | 50 mg/mL | |
| Kanamycin | Sulfate | 50 mg/mL | |
| Tobramycin | Sulfate | 100 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound sulfate that can be further diluted to the desired working concentration.
Materials:
-
This compound Sulfate powder
-
Sterile, cell-culture grade water (Water for Injection, WFI) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (10 mL or larger)
-
Sterile, nuclease-free microcentrifuge tubes for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculate Required Mass: To prepare 10 mL of a 50 mg/mL stock solution, weigh out 500 mg of this compound sulfate powder using an analytical balance.
-
Dissolution: Aseptically transfer the weighed this compound sulfate powder into a sterile 50 mL conical tube. Add 10 mL of sterile water or PBS.
-
Mixing: Vortex the solution until the this compound sulfate is completely dissolved. The solution should be clear and colorless. If needed, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.
-
Sterilization: Draw the entire this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip.
-
Filtering: Filter the solution into a new sterile conical tube. This step removes any potential microbial contamination.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This practice minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Kinetic Aqueous Solubility Assessment
This protocol provides a method to estimate the kinetic solubility of this compound in a specific aqueous buffer or cell culture medium using a 96-well plate format. The method relies on detecting precipitation by measuring light scattering or absorbance.
Materials:
-
This compound stock solution (e.g., 50 mg/mL in water)
-
Test buffer or cell culture medium
-
Clear, flat-bottom 96-well microplate
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare Dilution Series: In the 96-well plate, prepare a serial dilution of the this compound stock solution into your test buffer or medium. For example, create a two-fold dilution series starting from a high concentration (e.g., 1000 µg/mL) down to a low concentration (e.g., <1 µg/mL). Include a "buffer only" control.
-
Incubation: Cover the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours). This allows time for any potential precipitation to occur.
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate.
-
Instrumental Analysis: Measure the absorbance or light scattering of each well using a plate reader. An increase in signal compared to the "buffer only" control indicates the presence of precipitate.
-
Determine Solubility Limit: The kinetic solubility is estimated as the highest concentration that does not show a significant increase in signal compared to the control wells.
Visual Troubleshooting and Logical Guides
Below are diagrams to assist in troubleshooting solubility issues and understanding the factors involved.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors influencing this compound solubility.
References
Best practices for preparing Astromicin stock solutions
Disclaimer: The information provided is based on the properties of Azithromycin, a macrolide antibiotic. "Astromicin" is not a standard recognized name in scientific literature; it is presumed to be a trade name or a misspelling of Azithromycin. Users should verify the identity of their compound and consult the manufacturer's specific guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound (Azithromycin) stock solutions?
A1: this compound (Azithromycin) is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1] It is sparingly soluble in aqueous buffers.[1] For cell culture and other aqueous applications, it is recommended to first dissolve the compound in a small amount of a sterile organic solvent like ethanol and then dilute it with the desired aqueous buffer.[1]
Q2: What are the optimal storage conditions for this compound (Azithromycin) stock solutions?
A2: this compound (Azithromycin) stock solutions should be stored at -20°C for long-term stability.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[2] Aqueous solutions of Azithromycin are not recommended for storage for more than one day.[1] It is also advisable to protect the solutions from light.[3]
Q3: Can I filter-sterilize my this compound (Azithromycin) stock solution?
A3: If your this compound (Azithromycin) is dissolved in an aqueous solution, it should be filter-sterilized using a 0.22 µm filter.[4] However, if the antibiotic is dissolved in an organic solvent such as 100% ethanol or DMSO, filter sterilization is generally not required.[4][5] Be cautious as some organic solvents may not be compatible with certain filter membranes.[5]
Q4: What is the mechanism of action of this compound (Azithromycin)?
A4: this compound (Azithromycin) is a macrolide antibiotic that inhibits bacterial protein synthesis.[6][7] It binds to the 50S subunit of the bacterial ribosome, which interferes with the translation of mRNA and prevents the synthesis of essential proteins, ultimately stopping bacterial growth.[6][7]
Troubleshooting Guide
Issue 1: My this compound (Azithromycin) powder is not dissolving.
-
Potential Cause: this compound (Azithromycin) has low solubility in water.[8][9]
-
Solution: Use an appropriate organic solvent such as ethanol, DMSO, or DMF to dissolve the powder first, before diluting with your aqueous medium.[1] Gentle warming may assist in dissolution, but be cautious of high temperatures which can degrade the antibiotic.[3]
Issue 2: I am observing precipitation in my this compound (Azithromycin) stock solution after storage.
-
Potential Cause: The antibiotic concentration may be too high for the solvent, or the solution may have been stored improperly.
-
Solution: Ensure you are using a recommended solvent and that the concentration does not exceed the solubility limit. Store aliquots at -20°C to prevent freeze-thaw cycles.[2] If working with aqueous dilutions, prepare them fresh before each experiment.[1]
Issue 3: My experiment is showing inconsistent results, and I suspect the antibiotic's activity is compromised.
-
Potential Cause: The antibiotic may have degraded due to improper storage or handling. This compound (Azithromycin) is sensitive to light and pH.[3][10] Its stability is known to be pH-dependent, with degradation increasing in more acidic conditions.[10]
-
Solution: Prepare fresh stock solutions and store them in small, single-use aliquots at -20°C, protected from light.[3][4] Ensure the pH of your experimental medium is within a stable range for the antibiotic.
Quantitative Data
Table 1: Solubility of Azithromycin
| Solvent | Solubility |
| Ethanol | ~16 mg/mL[1] |
| DMSO | ~5 mg/mL[1] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.50 mg/mL[1] |
| Water | Sparingly soluble[1] |
Table 2: Recommended Stock and Working Concentrations
| Parameter | Concentration | Notes |
| Stock Solution | 1-10 mg/mL | Prepare in a suitable organic solvent like ethanol or DMSO. |
| Working Concentration | 1-50 µg/mL | The optimal concentration can vary depending on the bacterial strain and experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound (Azithromycin) Stock Solution in Ethanol
-
Materials:
-
This compound (Azithromycin) powder
-
100% Ethanol, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound (Azithromycin) powder. For example, for 1 mL of a 10 mg/mL stock solution, weigh 10 mg.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of 100% ethanol to the tube.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the tubes clearly with the antibiotic name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C, protected from light.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound stock solution.
Caption: Mechanism of action of this compound (Azithromycin) in bacteria.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. Azithromycin - Wikipedia [en.wikipedia.org]
- 7. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technisches Support-Center: Minderung von pH-Effekten auf die Astromicin-Aktivität in Kulturmedien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses technische Support-Center bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um Forscher bei der Minderung der Auswirkungen von pH-Schwankungen auf die Aktivität von Astromicin in In-vitro-Experimenten zu unterstützen. Ein stabiler pH-Wert im Kulturmedium ist entscheidend für die Erzielung genauer und reproduzierbarer Ergebnisse bei der Untersuchung der antimikrobiellen Wirksamkeit.
Leitfaden zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während Ihrer Experimente auftreten können, und bietet schrittweise Lösungen.
Problem 1: Beobachtete verminderte this compound-Aktivität (höhere MHK-Werte)
Mögliche Ursache: Ansäuerung des Kulturmediums durch bakteriellen Metabolismus. Viele Bakterien produzieren saure Nebenprodukte, die den pH-Wert des Mediums senken und die Aktivität von Aminoglykosid-Antibiotika wie this compound, die bei alkalischem pH-Wert wirksamer sind, verringern.
Lösungsschritte:
-
pH-Überwachung: Messen Sie regelmäßig den pH-Wert Ihres Kulturmediums während der Inkubationszeit mit einem kalibrierten pH-Meter und einer für Kulturmedien geeigneten Elektrode.
-
Gepuffertes Medium verwenden: Bereiten Sie Ihr Mueller-Hinton-Bouillon (MHB) oder ein anderes Nährmedium mit einem geeigneten biologischen Puffer vor.
-
pH-Anpassung: Passen Sie den pH-Wert des gepufferten Mediums vor der Sterilisation auf den gewünschten Wert an. Beachten Sie, dass sich der pH-Wert nach dem Autoklavieren leicht ändern kann, und überprüfen Sie ihn daher erneut.
-
Wiederholung des Experiments: Wiederholen Sie Ihr Experiment zur Bestimmung der minimalen Hemmkonzentration (MHK) mit dem pH-kontrollierten Medium.
Problem 2: Hohe Variabilität der Ergebnisse zwischen den experimentellen Wiederholungen
Mögliche Ursache: Inkonsistente pH-Werte zwischen den einzelnen Versuchsansätzen oder eine Instabilität des Astromicins in der Stammlösung.
Lösungsschritte:
-
Standardisierte Medienvorbereitung: Stellen Sie sicher, dass alle Chargen des Kulturmediums auf den exakt gleichen pH-Wert eingestellt sind.
-
Frische this compound-Lösungen: Bereiten Sie this compound-Stammlösungen frisch für jedes Experiment vor und lagern Sie sie bei der empfohlenen Temperatur (in der Regel -20 °C oder kälter) in Aliquots, um wiederholtes Einfrieren und Auftauen zu vermeiden.
-
Stabilitätsprüfung: Führen Sie eine Stabilitätsstudie durch, indem Sie die MHK von this compound zu verschiedenen Zeitpunkten nach der Zubereitung der Lösung bestimmen.
-
Qualitätskontrolle des Puffers: Stellen Sie sicher, dass der verwendete Puffer von hoher Qualität ist und innerhalb seines effektiven Pufferbereichs eingesetzt wird.
Problem 3: Unerwartetes Bakterienwachstum bei erwarteten hemmenden Konzentrationen von this compound
Mögliche Ursache: Der pH-Wert des Mediums ist in einen Bereich gefallen, in dem die Wirksamkeit von this compound stark reduziert ist, was das Wachstum von Bakterien ermöglicht.
Lösungsschritte:
-
Endpunkt-pH-Messung: Messen Sie den pH-Wert in den Vertiefungen Ihrer Mikrotiterplatte am Ende der Inkubationszeit, insbesondere in den Vertiefungen, in denen unerwartetes Wachstum auftrat.
-
Optimierung der Pufferkonzentration: Erhöhen Sie die Konzentration des Puffers in Ihrem Medium, um eine stärkere Pufferkapazität gegen die durch den bakteriellen Metabolismus verursachten pH-Änderungen zu gewährleisten.
-
Anpassung des Anfangs-pH-Wertes: Beginnen Sie Ihr Experiment mit einem leicht alkalischeren pH-Wert (z. B. 7,6-7,8), um der erwarteten Ansäuerung entgegenzuwirken, ohne das bakterielle Wachstum wesentlich zu beeinträchtigen.
Häufig gestellte Fragen (FAQs)
F1: Wie beeinflusst der pH-Wert die Aktivität von this compound?
A1: this compound gehört zur Klasse der Aminoglykosid-Antibiotika. Die Aktivität von Aminoglykosiden ist stark pH-abhängig. Bei saurem pH-Wert (unter 7,0) nimmt ihre Wirksamkeit ab, während sie bei alkalischem pH-Wert (über 7,4) zunimmt.[5][6][7][8] Dies liegt daran, dass der Transport von Aminoglykosiden in die Bakterienzelle von der Protonenmotorischen Kraft (PMF) über die bakterielle Membran abhängt, die durch einen niedrigen externen pH-Wert beeinflusst wird.[5]
F2: Welcher pH-Bereich ist für this compound-Aktivitätstests optimal?
A2: Für die meisten gramnegativen Bakterien wie E. coli und Pseudomonas aeruginosa wird eine optimale Aktivität von Aminoglykosiden in einem leicht alkalischen Bereich von pH 7,4 bis 8,0 beobachtet.[9] Es ist wichtig, den pH-Wert während des gesamten Experiments in diesem Bereich zu halten, um konsistente Ergebnisse zu erzielen.
F3: Welche Puffer sind für die Verwendung in bakteriellen Kulturmedien für Antibiotika-Empfindlichkeitstests geeignet?
A3: Die Wahl des Puffers hängt vom gewünschten pH-Bereich ab:
-
HEPES: Gut für den physiologischen pH-Bereich (7,2-7,6).
-
Tris-HCl: Geeignet für leicht alkalische Bedingungen (pH 7,5-8,5).[1][2][3][10]
-
MES: Nützlich für Experimente, die saure Bedingungen erfordern (pH 5,5-6,7).[4] Es ist wichtig sicherzustellen, dass der Puffer in der verwendeten Konzentration keine toxischen Effekte auf die Bakterien hat.
F4: Wie kann ich die Stabilität von this compound bei einem bestimmten pH-Wert überprüfen?
A4: Sie können die Stabilität von this compound überprüfen, indem Sie eine Lösung des Antibiotikums bei dem gewünschten pH-Wert und der gewünschten Temperatur inkubieren und zu verschiedenen Zeitpunkten (z. B. 0, 2, 4, 8, 24 Stunden) Proben entnehmen. Die Aktivität der verbleibenden this compound-Lösung kann dann mittels eines MHK-Assays gegen einen bekannten empfindlichen Bakterienstamm bestimmt werden. Eine Zunahme des MHK-Wertes im Laufe der Zeit deutet auf einen Abbau des Antibiotikums hin.
Quantitative Datenzusammenfassung
Die minimale Hemmkonzentration (MHK) von Aminoglykosiden kann sich in Abhängigkeit vom pH-Wert des Mediums erheblich ändern. Obwohl spezifische Daten für this compound begrenzt sind, zeigen Daten von verwandten Aminoglykosiden den allgemeinen Trend.
Tabelle 1: Einfluss des pH-Wertes auf die MHK (μg/ml) von Aminoglykosiden gegen E. coli
| Antibiotikum | pH 5,0 | pH 6,0 | pH 7,4 |
| Gentamicin | >64 | 16 | 0,5 |
| Amikacin | 32 | 8 | 1 |
| Apramycin | 16 | 8 | 4 |
Daten sind repräsentativ und aus der Literatur für verwandte Aminoglykoside abgeleitet, um den Trend zu veranschaulichen.[6]
Detaillierte experimentelle Protokolle
Protokoll 1: Bestimmung der pH-abhängigen minimalen Hemmkonzentration (MHK) von this compound
Dieses Protokoll beschreibt die Bestimmung der MHK von this compound gegen eine Bakterienspezies bei verschiedenen pH-Werten unter Verwendung der Bouillon-Mikrodilutionsmethode.
Materialien:
-
This compound-Stammlösung (sterilfiltriert)
-
Bakterienkultur in der logarithmischen Wachstumsphase
-
Kationen-angepasstes Mueller-Hinton-Bouillon (CAMHB)[11]
-
Biologische Puffer (z. B. MES, HEPES, Tris-HCl)
-
Sterile 96-Well-Mikrotiterplatten
-
Spektrophotometer
-
Inkubator (35 ± 2 °C)
Vorgehensweise:
-
Vorbereitung des gepufferten Mediums:
-
Bereiten Sie drei Chargen CAMHB vor.
-
Fügen Sie zu jeder Charge den entsprechenden Puffer hinzu, um End-pH-Werte von 6,0 (mit MES), 7,4 (mit HEPES) und 8,0 (mit Tris-HCl) zu erreichen.
-
Passen Sie den pH-Wert mit HCl oder NaOH vor dem Autoklavieren an. Überprüfen Sie den pH-Wert nach dem Abkühlen.
-
-
Vorbereitung der this compound-Verdünnungen:
-
Erstellen Sie eine serielle Zweifach-Verdünnungsreihe von this compound in jeder der drei pH-gepufferten Medien in den Vertiefungen einer 96-Well-Platte. Die Endkonzentrationen sollten einen klinisch relevanten Bereich abdecken.
-
-
Vorbereitung des Inokulums:
-
Verdünnen Sie eine Übernacht-Bakterienkultur in dem entsprechenden gepufferten Medium, um eine Endkonzentration von ca. 5 x 10^5 KBE/ml in jeder Vertiefung zu erreichen.
-
-
Inokulation und Inkubation:
-
Geben Sie das bakterielle Inokulum zu jeder Vertiefung der Mikrotiterplatte, die die this compound-Verdünnungen enthält.
-
Schließen Sie eine Wachstumskontrolle (Bakterien in gepuffertem Medium ohne Antibiotikum) und eine Sterilitätskontrolle (nur gepuffertes Medium) ein.
-
Inkubieren Sie die Platten bei 35 ± 2 °C für 16-20 Stunden.
-
-
Bestimmung der MHK:
Visualisierungen
References
- 1. medicago.se [medicago.se]
- 2. 特里斯 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Wheat DNA Methyltransferase TaMET1 Negatively Regulates Salicylic Acid Biosynthesis to Facilitate Powdery Mildew Susceptibility [mdpi.com]
- 5. Aminoglycoside uptake, stress, and potentiation in Gram-negative bacteria: new therapies with old molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pH-mediated potentiation of aminoglycosides kills bacterial persisters and eradicates in vivo biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. farm.ucl.ac.be [farm.ucl.ac.be]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idexx.dk [idexx.dk]
- 13. idexx.com [idexx.com]
Technical Support Center: Interpreting Astromicin Susceptibility Results
This guide provides technical support for researchers, scientists, and drug development professionals on the interpretation of borderline antimicrobial susceptibility testing (AST) results for Astromicin. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What does a "borderline" this compound susceptibility result indicate?
A "borderline" result, typically categorized as "Intermediate" (I), signifies that a microorganism's minimum inhibitory concentration (MIC) is in a range where the therapeutic outcome is uncertain. According to the Clinical and Laboratory Standards Institute (CLSI), an intermediate category can imply several scenarios:
-
The potential for clinical efficacy in body sites where the drug is physiologically concentrated.
-
The applicability of a higher dosage of the drug may be effective.[1]
-
It can also serve as a buffer zone to prevent major errors in interpretation.[1]
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has redefined the intermediate category as "Susceptible, Increased Exposure" (I). This classification suggests a high likelihood of therapeutic success if exposure to the agent is increased, either by adjusting the dosing regimen or due to its concentration at the site of infection.[2][3]
Q2: Where can I find the official CLSI or EUCAST clinical breakpoints for this compound?
As of late 2025, this compound (also known as Fortimicin) does not have currently published clinical breakpoints in the major international guidelines from CLSI or EUCAST.[2][4][5] This may be due to it being an older drug or having more limited use in regions where these guidelines are predominantly developed. It is crucial to check the most recent publications from these organizations for any updates.
Q3: How should I interpret this compound susceptibility results without established CLSI or EUCAST breakpoints?
In the absence of current, internationally recognized breakpoints, researchers should:
-
Consult Local or Regional Guidelines: Guidelines from national or regional bodies, such as the Japanese Society of Chemotherapy, may provide breakpoints for this compound, as the drug was developed in Japan.[6][7][8]
-
Refer to Historical Data: Older publications of CLSI (formerly NCCLS) or other historical antimicrobial susceptibility data may contain breakpoints for this compound.
-
Utilize Epidemiological Cutoff Values (ECVs): ECVs can help differentiate wild-type from non-wild-type bacterial populations but do not predict clinical outcomes.
-
Correlate with a Similar Aminoglycoside: As a last resort, and with extreme caution, you might compare results to a structurally similar aminoglycoside for which breakpoints are established. However, this is not a standard practice and should be clearly noted as a limitation in any research.
Q4: What are the primary mechanisms of resistance to this compound and other aminoglycosides?
Resistance to aminoglycosides, including this compound, primarily occurs through three mechanisms:
-
Enzymatic Modification: Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that inactivate the drug.[9]
-
Target Site Alteration: Mutations in the 16S rRNA within the 30S ribosomal subunit can reduce the binding affinity of the antibiotic.
-
Reduced Permeability and Efflux: Changes in the bacterial cell membrane can limit the uptake of the drug, or bacteria may acquire efflux pumps that actively transport the antibiotic out of the cell.[9]
Troubleshooting Guide
Q1: My MIC results for this compound are inconsistent across replicates. What could be the cause?
Inconsistent MIC results can stem from several factors:
-
Inoculum Preparation: Ensure the bacterial suspension is homogenous and standardized to a 0.5 McFarland standard.
-
Media and Reagents: Verify the quality and correct preparation of the Mueller-Hinton broth and any necessary supplements.
-
Pipetting Errors: Inaccurate serial dilutions can lead to significant variability.
-
Incubation Conditions: Maintain consistent temperature and incubation times as specified in the protocol.
-
Heteroresistance: The bacterial population may contain subpopulations with varying levels of resistance.
If you encounter inconsistent results, it is advisable to repeat the assay, paying close attention to each step of the protocol.[10][11]
Q2: I have a consistent "Intermediate" result for my isolate. What are the next steps?
A reproducible intermediate result warrants further investigation:
-
Confirm the Result: Repeat the MIC determination to ensure the result is accurate.
-
Consider the Infection Site: If the research model involves a site where this compound concentrates (e.g., the urinary tract for renally excreted drugs), the intermediate result may still suggest potential efficacy.[1]
-
Investigate Resistance Mechanisms: Perform molecular assays to screen for the presence of common aminoglycoside resistance genes (e.g., genes encoding AMEs).
-
Evaluate Higher Concentrations: If your experimental design allows, testing higher concentrations of this compound could provide more information on the level of resistance.
Quantitative Data
As current CLSI and EUCAST breakpoints for this compound are not available, the following table provides a generalized example of how aminoglycoside breakpoints are typically structured. Note: These values are for illustrative purposes only and should not be used for interpreting this compound susceptibility results. Researchers must consult appropriate, specific guidelines for the organism and drug being tested.
| Interpretive Category | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Susceptible (S) | ≤ 16 |
| Intermediate (I) | 32 |
| Resistant (R) | ≥ 64 |
| This table is a generalized example for an aminoglycoside and is not specific to this compound. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
Materials:
-
96-well microtiter plates
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a high concentration and sterilize by filtration.
-
Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of this compound in CAMHB to achieve the desired concentration range. Leave a column for a growth control (no antibiotic) and a sterility control (no bacteria).
-
Standardize Inoculum: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute Inoculum: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate the Plate: Add the diluted bacterial suspension to each well (except the sterility control).
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Disk Diffusion (Kirby-Bauer) Method
This is a qualitative method to determine the susceptibility of a bacterial isolate to an antimicrobial agent.
Materials:
-
Mueller-Hinton agar (MHA) plates (150 mm)
-
This compound-impregnated disks (specify µg load)
-
Bacterial isolate
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Forceps or disk dispenser
-
Ruler or caliper
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity as described in the MIC protocol.
-
Inoculate MHA Plate: Within 15 minutes of standardization, dip a sterile swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Apply Antimicrobial Disks: Using sterile forceps or a disk dispenser, place the this compound disk onto the agar surface. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C for 16-20 hours.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zone of no growth around the disk in millimeters.
-
Interpret Results: Compare the zone diameter to a standardized chart (if available for this compound) to determine if the organism is susceptible, intermediate, or resistant.
Visualizations
Aminoglycoside Resistance Mechanisms
The following diagram illustrates the primary mechanisms by which bacteria can exhibit resistance to aminoglycoside antibiotics like this compound.
References
- 1. Re-Exploring the Intermediate Interpretive Category | CLSI [clsi.org]
- 2. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 3. EUCAST: Definition of S, I and R [eucast.org]
- 4. fda.gov [fda.gov]
- 5. nicd.ac.za [nicd.ac.za]
- 6. JAID/JSC Guidelines for the Treatment of Respiratory Infectious Diseases: The Japanese Association for Infectious Diseases/Japanese Society of Chemotherapy – The JAID/JSC Guide to Clinical Management of Infectious Disease/Guideline-preparing Committee Respiratory Infectious Disease WG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nationwide surveillance of antibacterial susceptibility in bacterial respiratory pathogens in Japan, 2022-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assignments of antibiotic spectrum coverage scores of antibiotic agents approved in Japan: Utilization of the days of antibiotic spectrum coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparing Astromicin efficacy against Pseudomonas aeruginosa strains
Comparative Efficacy of Azithromycin Against Pseudomonas aeruginosa
This guide provides a detailed comparison of the efficacy of Azithromycin against Pseudomonas aeruginosa strains, with a focus on its unique anti-virulence properties. While not a conventional antibiotic for this pathogen due to high resistance, Azithromycin's role in managing chronic infections is significant. This document contrasts its performance with standard anti-pseudomonal agents like Tobramycin and Ciprofloxacin, supported by experimental data for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The direct antibacterial activity of Azithromycin against Pseudomonas aeruginosa is limited, as reflected by high Minimum Inhibitory Concentration (MIC) values in standard laboratory testing media.[1] In contrast, conventional antibiotics like Tobramycin and Ciprofloxacin generally exhibit lower MICs, indicating greater potency in inhibiting bacterial growth.
However, the clinical effectiveness of Azithromycin in chronic P. aeruginosa infections, particularly in cystic fibrosis patients, is attributed to its anti-inflammatory and anti-virulence properties rather than direct bactericidal activity.[1][2] Some studies have shown that when tested in a medium that mimics the in-vivo environment, such as RPMI 1640, the susceptibility of P. aeruginosa to Azithromycin increases.[3]
| Antibiotic | Typical MIC Range for P. aeruginosa (μg/mL) | Primary Mechanism of Action |
| Azithromycin | 8 to >512[1] | Inhibition of Quorum Sensing and Biofilm Formation |
| Tobramycin | 0.25 - 1 | Inhibition of Protein Synthesis (bactericidal) |
| Ciprofloxacin | 0.25 - 1 | Inhibition of DNA Gyrase (bactericidal) |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) and primary mechanisms of action of Azithromycin, Tobramycin, and Ciprofloxacin against Pseudomonas aeruginosa.
Clinical studies have explored the use of Azithromycin in combination with other antibiotics. While some research suggests a potential antagonistic effect between Azithromycin and Tobramycin, other studies have shown synergistic or additive effects when Azithromycin is combined with agents like Ciprofloxacin or Cefoperazone/Sulbactam, particularly against multi-drug resistant (MDR) strains.[4][5][6] A study on MDR P. aeruginosa in ventilator-associated pneumonia reported a clinical efficacy of 69.2% for a Meropenem and Azithromycin combination.[7]
Experimental Protocols
The determination of antibiotic efficacy against P. aeruginosa is typically conducted following standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for MIC Determination
This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
-
Inoculum Preparation: A standardized suspension of the P. aeruginosa isolate is prepared in a saline or broth medium to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution: Serial twofold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared bacterial suspension is added to each well of the microtiter plate containing the diluted antibiotics. The plate is then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Disk Diffusion Method
This method provides a qualitative assessment of antibiotic susceptibility.
-
Plate Preparation: A sterile cotton swab is used to evenly inoculate the standardized bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a specific concentration of the antibiotic are placed on the agar surface.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
Result Interpretation: The diameter of the zone of growth inhibition around each disk is measured. The susceptibility of the isolate is determined by comparing the zone diameter to established breakpoints from CLSI or EUCAST.
Alternative Medium for Azithromycin Testing
For Azithromycin, studies have shown that using RPMI 1640 medium instead of the standard Mueller-Hinton broth can result in lower MIC values, suggesting that the in-vivo environment may enhance its activity against P. aeruginosa.[3]
Visualizations
Experimental Workflow for Antibiotic Susceptibility Testing
Azithromycin's Impact on P. aeruginosa Quorum Sensing
References
- 1. Frontiers | Could Azithromycin Be Part of Pseudomonas aeruginosa Acute Pneumonia Treatment? [frontiersin.org]
- 2. Testing the effects of combining azithromycin with inhaled tobramycin for P. aeruginosa in cystic fibrosis: a randomised, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased susceptibility to azithromycin of Pseudomonas aeruginosa biofilms using RPMI 1640 testing media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atsjournals.org [atsjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Efficacy and In Vitro Drug Sensitivity Test Results of Azithromycin Combined With Other Antimicrobial Therapies in the Treatment of MDR P. aeruginosa Ventilator-Associated Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Astromicin and Gentamicin Activity Against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of two aminoglycoside antibiotics, astromicin and gentamicin, against the common Gram-negative bacterium Escherichia coli. The information presented herein is supported by experimental data to assist researchers and professionals in drug development in evaluating these antimicrobial agents.
Quantitative Comparison of In Vitro Activity
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following table summarizes the comparative in vitro activities of this compound (also known as fortimicin) and gentamicin against a large number of E. coli clinical isolates. The data is presented as MIC₅₀ and MIC₉₀, representing the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
| Antibiotic | Number of E. coli Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound (Fortimicin A) | 11,840 | 2.0 | 8.0 |
| Gentamicin | 11,840 | 0.5 | 2.0 |
Data extracted from a collaborative in vitro susceptibility study comparing fortimicin A, amikacin, and gentamicin against 11,840 clinical bacterial isolates.[1]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro susceptibility of bacteria to antimicrobial agents. The following is a detailed methodology representative of the broth microdilution method, a common technique used in studies cited for this guide.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Inoculum Preparation:
- Select three to five well-isolated colonies of E. coli from an 18- to 24-hour agar plate.
- Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).
- Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. This is typically achieved within 2 to 6 hours.
- Adjust the turbidity of the bacterial suspension with sterile broth to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1 x 10⁸ CFU/mL.
- Prepare the final inoculum by diluting the adjusted suspension 1:150 in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Dilutions:
- Prepare serial twofold dilutions of this compound and gentamicin in a 96-well microdilution plate using Mueller-Hinton Broth.
- The final concentration range should be appropriate to determine the MIC for the test organism. A typical range for aminoglycosides might be 0.06 to 64 µg/mL.
3. Inoculation and Incubation:
- Add 100 µL of the standardized bacterial inoculum to each well of the microdilution plate containing the antimicrobial dilutions.
- Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
- Incubate the plates at 35°C ± 2°C in ambient air for 16 to 20 hours.
4. Interpretation of Results:
- Following incubation, examine the microdilution plates for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Mechanisms of Action and Resistance
Mechanism of Action
Both this compound and gentamicin are aminoglycoside antibiotics and share a similar mechanism of action. They exert their bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome. This binding interferes with protein synthesis in two primary ways: it blocks the initiation of protein synthesis and it causes misreading of the mRNA, leading to the production of nonfunctional or toxic proteins. This disruption of essential protein synthesis ultimately leads to bacterial cell death.
Mechanism of action for aminoglycosides like this compound and gentamicin.
Mechanisms of Resistance in E. coli
Resistance to aminoglycosides in E. coli can occur through several mechanisms:
-
Enzymatic Modification: This is the most common mechanism of resistance. Bacteria may acquire genes that encode for aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate the antibiotic through acetylation, phosphorylation, or adenylylation.
-
Altered Target Site: Mutations in the 16S rRNA gene or ribosomal proteins can alter the binding site on the 30S ribosomal subunit, reducing the affinity of the aminoglycoside for its target.
-
Reduced Permeability and Efflux: Changes in the bacterial cell wall can decrease the uptake of the antibiotic. Additionally, bacteria can acquire efflux pumps that actively transport the aminoglycoside out of the cell before it can reach its ribosomal target.
Key mechanisms of resistance to aminoglycosides in E. coli.
Conclusion
Based on the presented in vitro data, gentamicin demonstrates greater potency against E. coli than this compound on a weight-for-weight basis, as indicated by its lower MIC₅₀ and MIC₉₀ values.[1] However, a study on gentamicin-resistant Gram-negative bacilli showed that fortimicin (this compound) inhibited a high percentage of these resistant strains at a concentration of 6.2 mcg/ml. This suggests that this compound may have a role in treating infections caused by certain gentamicin-resistant isolates. The choice between these two antibiotics for therapeutic purposes should consider not only the in vitro susceptibility data but also clinical efficacy, pharmacokinetic and pharmacodynamic properties, and local resistance patterns.
References
Comparative Analysis of Cross-Resistance Between Astromicin and Other Aminoglycosides
A comprehensive guide to understanding the cross-resistance profiles of Astromicin in comparison to other aminoglycosides, tailored for researchers, scientists, and drug development professionals. This document outlines the enzymatic basis of resistance, presents comparative data, details experimental methodologies, and provides visual workflows to elucidate these complex interactions.
The emergence of bacterial resistance to aminoglycoside antibiotics poses a significant challenge in clinical settings. A critical aspect of this challenge is cross-resistance, where bacterial resistance to one aminoglycoside confers resistance to others within the same class. This guide provides an objective comparison of the cross-resistance patterns between this compound (also known as fortimicin) and other widely used aminoglycosides, supported by data on the underlying enzymatic mechanisms.
The predominant mechanism of acquired resistance to aminoglycosides is the enzymatic modification of the antibiotic by a family of enzymes known as Aminoglycoside-Modifying Enzymes (AMEs).[1][2][3] These enzymes, frequently encoded on mobile genetic elements such as plasmids and transposons, alter the structure of the aminoglycoside, preventing it from binding effectively to its ribosomal target.[4][5] The specific substrate profile of the AME present in a bacterial strain is the primary determinant of its cross-resistance phenotype.
Primary Mechanisms of Aminoglycoside Resistance
While resistance can arise from ribosomal mutations or active efflux of the drug, enzymatic inactivation remains the most clinically significant mechanism.[2][6][7] AMEs are broadly categorized into three main classes based on the chemical modification they catalyze:
-
Aminoglycoside Acetyltransferases (AACs): These enzymes utilize acetyl-CoA to transfer an acetyl group to an amino group on the aminoglycoside scaffold.[4][8]
-
Aminoglycoside Phosphotransferases (APHs): These enzymes catalyze the ATP-dependent phosphorylation of a hydroxyl group on the antibiotic.[1]
-
Aminoglycoside Nucleotidyltransferases (ANTs): Also referred to as adenylyltransferases (AADs), these enzymes transfer an adenylyl group from ATP to a hydroxyl group on the aminoglycoside.[1][4]
The presence and type of these enzymes in a pathogen dictate the spectrum of aminoglycosides that will be rendered ineffective.
Data Presentation: Comparative Cross-Resistance Profiles
The following table summarizes the substrate specificities of common AMEs, providing a basis for predicting cross-resistance between this compound and other key aminoglycosides.
Table 1: Substrate Specificity of Key Aminoglycoside-Modifying Enzymes
| Enzyme Class | Specific Enzyme | This compound (Fortimicin) | Gentamicin | Tobramycin | Amikacin | Kanamycin | Neomycin | Streptomycin |
|---|---|---|---|---|---|---|---|---|
| AAC | AAC(3)-I | Resistant [3] | Resistant [3] | Susceptible | Susceptible | Susceptible | Susceptible | Susceptible |
| AAC(3)-II | Susceptible | Resistant | Resistant | Susceptible | Susceptible | Susceptible | Susceptible | |
| AAC(3)-IV | Susceptible | Resistant | Susceptible | Resistant | Resistant | Susceptible | Susceptible | |
| AAC(6')-I | Susceptible | Susceptible | Resistant | Resistant | Resistant | Resistant | Susceptible | |
| AAC(2') | Susceptible | Resistant | Resistant | Susceptible | Susceptible | Susceptible | Susceptible | |
| APH | APH(3')-I | Susceptible | Susceptible | Susceptible | Susceptible | Resistant | Resistant | Susceptible |
| APH(3')-II | Susceptible | Susceptible | Susceptible | Susceptible | Resistant | Resistant | Susceptible | |
| APH(2'') | Susceptible | Resistant | Resistant | Susceptible | Resistant | Resistant | Susceptible | |
| ANT | ANT(2'')-I | Susceptible | Resistant [6] | Resistant [6] | Susceptible | Resistant | Susceptible | Susceptible |
| ANT(3'') | Susceptible | Susceptible | Susceptible | Susceptible | Susceptible | Susceptible | Resistant | |
| ANT(4') | Susceptible | Susceptible | Resistant [6] | Resistant [6] | Resistant | Resistant | Susceptible |
Note: "Resistant" indicates that the antibiotic is a substrate for the enzyme and is likely to be inactivated. "Susceptible" indicates that the antibiotic is not a substrate and is likely to remain effective.
Key Insights from the Data:
-
Bacterial strains harboring the AAC(3)-I enzyme are predicted to exhibit cross-resistance between this compound and Gentamicin.[3]
-
Resistance to aminoglycosides like Tobramycin and Amikacin, which is often mediated by AAC(6')-I or ANT(4') , does not typically extend to this compound.
-
Resistance to Streptomycin, commonly due to the ANT(3'') enzyme, is generally specific and does not confer cross-resistance to other aminoglycosides.
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antibiotic against a bacterial isolate, providing quantitative data on susceptibility and cross-resistance.
Objective: To determine the lowest concentration of an aminoglycoside that prevents visible bacterial growth.
Materials:
-
Pure culture of the bacterial isolate.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Stock solutions of aminoglycosides (e.g., this compound, Gentamicin, Amikacin).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
-
Incubator (35°C ± 2°C).
Methodology:
-
Preparation of Antibiotic Dilutions: Prepare two-fold serial dilutions of each aminoglycoside in CAMHB directly in the microtiter plates. A typical concentration range for testing is 0.25 to 256 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final bacterial concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible turbidity (growth).
Data Interpretation: By testing a bacterial isolate against a panel of aminoglycosides, a detailed cross-resistance profile can be generated. For instance, an isolate exhibiting high MICs to this compound and Gentamicin but low MICs to Amikacin and Tobramycin is likely to express an AAC(3)-I type enzyme.
Mandatory Visualizations
Caption: Enzymatic inactivation of aminoglycosides leading to bacterial resistance.
Caption: Workflow for identifying mechanisms of aminoglycoside cross-resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Antibiotic Resistance Mechanisms in Antibiotic-Producing and Pathogenic Bacteria [mdpi.com]
Validating Amikacin's Spectrum of Activity Against Clinical Isolates: A Comparative Guide
Introduction
In the landscape of antimicrobial resistance, a thorough understanding of an antibiotic's spectrum of activity against contemporary clinical isolates is paramount for guiding therapeutic choices and informing drug development. This guide provides a comparative analysis of the in vitro activity of Amikacin, a potent aminoglycoside antibiotic, against a panel of clinically significant bacteria. Its performance is contrasted with other commonly used aminoglycosides, namely Gentamicin and Tobramycin. The data presented is based on published surveillance studies, and the methodologies for obtaining such data are detailed herein, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation: Comparative In Vitro Activity
The following table summarizes the susceptibility of key Gram-negative clinical isolates to Amikacin, Gentamicin, and Tobramycin, as reported in recent surveillance studies. Susceptibility is presented as the percentage of isolates found to be susceptible to the respective antibiotic.
| Bacterial Species | Amikacin (% Susceptible) | Gentamicin (% Susceptible) | Tobramycin (% Susceptible) |
| Escherichia coli | 99.5% | 87.9% | Not Reported |
| Klebsiella spp. | 94.8% | 92.7% | Not Reported |
| Pseudomonas aeruginosa | 97.3% | 88.0% | 90.0% |
| Acinetobacter baumannii | ≤58.0% | ≤58.0% | ≤58.0% |
| K. pneumoniae (KPC-producing) | 42.5% | 50.0% | 25.0% |
Data is synthesized from large-scale surveillance studies in the United States.[1]
Experimental Protocols
The determination of the in vitro spectrum of activity of an antimicrobial agent is performed following standardized procedures to ensure reproducibility and comparability of results across different laboratories. The methods outlined below are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[2][3][4][5]
1. Bacterial Isolates
-
A diverse panel of recent clinical isolates is used, representing the most common pathogens encountered in the intended clinical setting.
-
Isolates are identified to the species level using standard microbiological techniques (e.g., MALDI-TOF MS or biochemical tests).
-
Organisms are stored under appropriate conditions (e.g., frozen at -70°C in a suitable cryoprotectant) to maintain viability and phenotypic characteristics.
2. Antimicrobial Agents
-
Reference standard powders of Amikacin, Gentamicin, and Tobramycin with known potency are obtained from a reputable source.
-
Stock solutions are prepared according to the manufacturer's instructions and CLSI guidelines, typically in a suitable solvent.
-
Working solutions are prepared by diluting the stock solutions in the appropriate test medium.
3. In Vitro Susceptibility Testing
The primary method for determining the spectrum of activity is by measuring the Minimum Inhibitory Concentration (MIC) of the antibiotic against each bacterial isolate. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro suspension system.
a. Broth Microdilution Method
This is a widely used method for determining MICs and is performed as follows:
-
Inoculum Preparation: A standardized inoculum of each bacterial isolate is prepared. This typically involves growing the organism in a suitable broth to a specific turbidity, which corresponds to a known concentration of bacteria (e.g., 1-5 x 10^5 CFU/mL in the final test volume).
-
Plate Preparation: A series of two-fold dilutions of each antimicrobial agent is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Quality Control: Concurrently with the testing of clinical isolates, reference strains with known MIC values (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) are tested to ensure the accuracy and reproducibility of the results.
b. Agar Dilution Method
As an alternative to broth microdilution, the agar dilution method can be used:
-
Plate Preparation: A series of agar plates, each containing a specific concentration of the antimicrobial agent, is prepared.
-
Inoculum Preparation: A standardized inoculum of each bacterial isolate is prepared.
-
Inoculation: A small, standardized volume of each bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.
4. Interpretation of Results
The determined MIC values are interpreted as "Susceptible," "Intermediate," or "Resistant" based on the clinical breakpoints established by the CLSI. These breakpoints are specific for each bacterium-antibiotic combination and are based on pharmacokinetic/pharmacodynamic (PK/PD) data, clinical outcome data, and microbiological data.
Mandatory Visualization
Caption: Experimental workflow for determining the in vitro spectrum of activity.
References
Comparative Analysis of Astromicin and Amikacin Cytotoxicity: A Guide for Researchers
This guide provides a comparative analysis of the cytotoxic profiles of two aminoglycoside antibiotics, Astromicin and Amikacin. The information is intended for researchers, scientists, and drug development professionals engaged in the study and development of antimicrobial agents. This document summarizes available data on their cytotoxic effects, details relevant experimental methodologies, and illustrates the key signaling pathways involved in aminoglycoside-induced cell death.
Introduction to this compound and Amikacin
This compound, also known as Fortimicin A, and Amikacin are potent, broad-spectrum aminoglycoside antibiotics effective against a wide range of bacterial pathogens. Their clinical utility is often tempered by dose-limiting toxicities, primarily nephrotoxicity (kidney damage) and ototoxicity (inner ear damage). Understanding the comparative cytotoxicity of these agents is crucial for optimizing their therapeutic index and developing safer antibiotic regimens. While extensive research has been conducted on the antibacterial properties of both drugs, direct comparative studies on their cytotoxicity in mammalian cells are less common in publicly available literature.
Quantitative Cytotoxicity Data
Direct head-to-head in vitro studies comparing the cytotoxicity of this compound and Amikacin on the same mammalian cell lines with reported half-maximal inhibitory concentrations (IC50) are limited. However, data from individual studies on Amikacin and related aminoglycosides provide insights into their cytotoxic potential.
| Antibiotic | Cell Type | Assay | IC50 | Reference |
| Amikacin | Equine Chondrocytes | MTT Assay | < 1 mg/mL | [1] |
| Amikacin | Equine Synovial Cells | MTT Assay | < 1 mg/mL | [1] |
Note: The provided IC50 values for Amikacin indicate significant cytotoxicity to equine joint cells at concentrations that can be exceeded in clinical use.[1] In vivo studies in rats have suggested that Amikacin is less nephrotoxic than gentamicin and tobramycin.[2] Studies on the antibacterial spectrum of this compound (Fortimicin A) have shown its in vitro activity to be largely comparable to that of Amikacin against a wide range of clinical bacterial isolates.[3]
Experimental Protocols
To assess the cytotoxicity of aminoglycoside antibiotics like this compound and Amikacin, a variety of in vitro assays are employed. The following is a representative protocol for determining cytotoxicity using the MTT assay, a common colorimetric method that measures cell metabolic activity as an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity
1. Cell Culture and Seeding:
-
Culture a relevant mammalian cell line (e.g., LLC-PK1 porcine kidney epithelial cells or HEI-OC1 auditory cells) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest logarithmically growing cells and determine cell viability using a trypan blue exclusion assay.
-
Seed the cells into 96-well microplates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of this compound and Amikacin in a suitable solvent (e.g., sterile water or cell culture medium).
-
Serially dilute the stock solutions to obtain a range of desired concentrations.
-
Remove the existing medium from the 96-well plates and replace it with fresh medium containing the various concentrations of the test compounds. Include untreated control wells and vehicle control wells.
3. Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
4. MTT Addition and Incubation:
-
Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plates for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
5. Solubilization of Formazan:
-
Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a detergent-based solution) to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.
Mechanism of Cytotoxicity: Signaling Pathways
The primary mechanism of cytotoxicity for aminoglycoside antibiotics in mammalian cells is the induction of apoptosis, or programmed cell death. This process is largely mediated through the intrinsic (mitochondrial) pathway, which is initiated by cellular stress.
The following diagram illustrates the generalized signaling pathway for aminoglycoside-induced apoptosis.
Caption: Generalized signaling pathway of aminoglycoside-induced apoptosis.
Pathway Description: Aminoglycosides primarily enter inner ear hair cells through mechano-electrical transduction (MET) channels.[4] Once inside the cell, they accumulate in the mitochondria, disrupting the electron transport chain and leading to the generation of reactive oxygen species (ROS).[5] This oxidative stress activates stress-related signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway.[5] Both ROS and activated JNK promote the activation of pro-apoptotic proteins like Bax, which in turn increases the permeability of the mitochondrial outer membrane. This leads to the release of cytochrome c into the cytoplasm.[6] Cytosolic cytochrome c triggers the assembly of the apoptosome and the activation of caspase-9, an initiator caspase.[6] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by degrading cellular components.[6]
Conclusion
The available evidence suggests that both this compound and Amikacin, like other aminoglycosides, induce cytotoxicity in mammalian cells primarily through the induction of apoptosis mediated by mitochondrial dysfunction and oxidative stress. While direct comparative in vitro cytotoxicity data is scarce, in vivo studies and antibacterial activity comparisons suggest that their toxicological profiles may be similar, with Amikacin demonstrating a potentially lower nephrotoxic potential compared to some older aminoglycosides. Further head-to-head in vitro studies on relevant human cell lines are necessary to provide a more definitive comparative assessment of their cytotoxicity. Researchers are encouraged to utilize standardized cytotoxicity assays, such as the MTT assay, to generate comparable datasets that can better inform the preclinical and clinical development of these important antibiotics.
References
- 1. Use of in vitro assays to identify antibiotics that are cytotoxic to normal equine chondrocytes and synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative low-dose nephrotoxicities of gentamicin, tobramycin, and amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fortimicin A: collaborative in vitro susceptibility. Comparison with amikacin and gentamicin against 11,840 clinical bacterial isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Astromicin and tobramycin in vitro
This guide provides a detailed in vitro comparison of two aminoglycoside antibiotics, Astromicin (also known as Fortimicin A) and Tobramycin. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antibacterial activity, mechanisms of action, and resistance profiles based on available experimental data.
Introduction
This compound and Tobramycin are both members of the aminoglycoside class of antibiotics, known for their efficacy against a range of bacterial pathogens, particularly Gram-negative bacteria.[1][2] They exert their bactericidal effects by inhibiting protein synthesis.[3] While sharing a common class, their individual in vitro activities can vary against different bacterial species. This guide aims to delineate these differences through a comparative analysis of their performance in a laboratory setting.
Mechanism of Action
Both this compound and Tobramycin share the fundamental mechanism of action characteristic of aminoglycoside antibiotics. They primarily target the bacterial ribosome, the cellular machinery responsible for protein synthesis.
The process involves:
-
Cellular Uptake: The positively charged aminoglycoside molecules are initially attracted to the negatively charged bacterial cell surface. They then actively cross the inner membrane in an energy-dependent process.
-
Ribosomal Binding: Once inside the cytoplasm, they bind irreversibly to the 30S ribosomal subunit.[2][3] This binding occurs at the A-site of the 16S rRNA within the 30S subunit.[4]
-
Inhibition of Protein Synthesis: This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template.[3] The result is the production of nonfunctional or truncated proteins, leading to disruption of the bacterial cell membrane and ultimately, cell death.
Quantitative Data: In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound (Fortimicin A) and Tobramycin against various Gram-negative bacteria. The data is compiled from a comparative study and demonstrates the relative potency of each antibiotic. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[5]
Table 1: Comparative In Vitro Activity of this compound (Fortimicin A) and Tobramycin
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | This compound | 0.8 - 12.5 | 1.6 | 3.1 |
| Tobramycin | 0.2 - 6.2 | 0.4 | 0.8 | |
| Klebsiella pneumoniae | This compound | 0.8 - 12.5 | 1.6 | 3.1 |
| Tobramycin | 0.2 - 3.1 | 0.4 | 0.8 | |
| Enterobacter spp. | This compound | 0.8 - 12.5 | 1.6 | 6.2 |
| Tobramycin | 0.2 - 6.2 | 0.4 | 1.6 | |
| Serratia marcescens | This compound | 1.6 - 25 | 3.1 | 6.2 |
| Tobramycin | 0.4 - 12.5 | 0.8 | 3.1 | |
| Proteus mirabilis | This compound | 1.6 - 50 | 3.1 | 6.2 |
| Tobramycin | 0.4 - 12.5 | 0.8 | 3.1 | |
| Proteus spp. (indole-positive) | This compound | 0.8 - 25 | 1.6 | 3.1 |
| Tobramycin | 0.2 - 6.2 | 0.4 | 0.8 | |
| Pseudomonas aeruginosa | This compound | 3.1 - >100 | 25 | >100 |
| Tobramycin | 0.2 - 25 | 0.4 | 1.6 |
Data adapted from a 1978 in vitro study. It is important to note that bacterial susceptibility patterns can change over time.
Based on this data, Tobramycin generally exhibits greater in vitro potency against a broad range of Gram-negative bacilli compared to this compound.[6] Notably, this compound shows significantly weaker activity against Pseudomonas aeruginosa.[1][6] However, this compound has demonstrated excellent activity against gentamicin-resistant Gram-negative bacilli (excluding Pseudomonas). At a concentration of 6.2 µg/mL, this compound inhibited 92.6% of these resistant strains, compared to only 8.4% for Tobramycin.[6]
Experimental Protocols
The determination of in vitro susceptibility of bacteria to this compound and Tobramycin is typically performed using standardized methods outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[7] The most common methods are broth microdilution and agar dilution.
Broth Microdilution Method for MIC Determination
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and Tobramycin are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in microtiter plates.
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium, and colonies are suspended in a saline solution to match a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[5]
Mechanisms of Resistance
Resistance to aminoglycosides, including this compound and Tobramycin, can occur through several mechanisms. The most clinically significant are:
-
Enzymatic Modification: This is the most common mechanism of acquired resistance.[4] Bacteria produce aminoglycoside-modifying enzymes (AMEs) that inactivate the drug. These enzymes include:
-
Aminoglycoside Acetyltransferases (AACs)
-
Aminoglycoside Phosphotransferases (APHs)
-
Aminoglycoside Nucleotidyltransferases (ANTs) These enzymes modify the structure of the aminoglycoside, preventing it from binding to the ribosome.[4]
-
-
Alteration of the Ribosomal Target: Modifications to the 16S rRNA within the 30S ribosomal subunit, often through methylation by methyltransferase enzymes, can reduce the binding affinity of the aminoglycoside to its target.[4]
-
Reduced Permeability and Efflux: Changes in the bacterial cell wall can decrease the uptake of the antibiotic. Additionally, bacteria can acquire efflux pumps that actively transport the aminoglycoside out of the cell, preventing it from reaching its ribosomal target.
Conclusion
In vitro data demonstrates that both this compound and Tobramycin are effective aminoglycoside antibiotics. However, Tobramycin generally shows superior potency against a broad spectrum of Gram-negative pathogens, including the clinically significant Pseudomonas aeruginosa.[6] Conversely, this compound may offer a valuable alternative against certain gentamicin-resistant Enterobacteriaceae.[6] The choice between these agents in a clinical research or drug development context should be guided by specific susceptibility profiles of the target organisms. Both antibiotics are subject to the same classes of resistance mechanisms, which is a critical consideration in their application.
References
- 1. Antibacterial activity of fortimicin A compared with those of five other aminoglycosides, and factors affecting susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tobramycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tobramycin? [synapse.patsnap.com]
- 4. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Fortimicins A and B, new aminoglycoside antibiotics. IV. In vitro study of fortimicin A compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
Assessing the Post-Antibiotic Effect of Astromicin in a Comparative Context
The post-antibiotic effect is the persistent suppression of bacterial growth after a short exposure to an antimicrobial agent, even when its concentration falls below the minimum inhibitory concentration (MIC). This effect is a characteristic feature of aminoglycosides and is crucial for optimizing dosing regimens, potentially allowing for less frequent administration, which can reduce toxicity and improve patient compliance.
This guide provides a comparative overview of the PAE of several aminoglycosides against common Gram-positive and Gram-negative bacteria, offering a predictive assessment of Astromicin's efficacy. The data is supplemented with detailed experimental protocols for PAE determination and visualizations of the underlying mechanisms and workflows.
Comparative Post-Antibiotic Effect of Aminoglycosides
The following table summarizes the in vitro post-antibiotic effect of various aminoglycosides against key bacterial pathogens. The duration of PAE is dependent on the specific drug, bacterial strain, and the concentration of the antibiotic used.
| Antibiotic | Bacterial Strain | Concentration (x MIC) | PAE Duration (hours) |
| Isepamicin | Staphylococcus aureus | 4 | ~4.0 - 6.0 |
| Escherichia coli | 4 | ~3.0 - 5.0 | |
| Gentamicin | Staphylococcus aureus | 4 | 6.0 - 7.0[1] |
| Escherichia coli | 4 | ~2.0 - 4.0 | |
| Pseudomonas aeruginosa | 4 | ~1.5 - 3.0 | |
| Amikacin | Staphylococcus aureus | 4 | 5.0 - 10.0[2] |
| Escherichia coli | 4 | ~3.0 - 7.0 | |
| Pseudomonas aeruginosa | 4 | ~3.0 - 7.0 | |
| Tobramycin | Staphylococcus aureus | 4 | 5.0 - 10.0[2] |
| Escherichia coli | 4 | ~3.0 - 7.0 | |
| Pseudomonas aeruginosa | 4 | ~2.0 - 4.0 | |
| Netilmicin | Staphylococcus aureus | 4 | 5.0 - 10.0[2] |
| Escherichia coli | 4 | Data not available | |
| Pseudomonas aeruginosa | 4 | ~3.0 - 7.0 |
Note: The PAE values are approximate ranges compiled from various studies and are concentration and strain dependent. The data for Isepamicin, Gentamicin, and Tobramycin against S. aureus and E. coli are based on comparative studies.[3][4]
Mechanism of Action: Aminoglycoside-Induced Protein Synthesis Inhibition
This compound, like other aminoglycosides, exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation complex, causes misreading of mRNA, and blocks the translocation of peptidyl-tRNA from the A-site to the P-site. This disruption of protein synthesis leads to the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death. The prolonged binding to the ribosome is thought to be a contributing factor to the post-antibiotic effect.
Aminoglycoside Mechanism of Action
Experimental Protocols
In Vitro Post-Antibiotic Effect Determination (Viable Count Method)
A standardized method for determining the in vitro PAE involves the following steps:
-
Bacterial Culture Preparation: A logarithmic phase culture of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is adjusted to a standardized concentration (e.g., 10^6 CFU/mL).
-
Antibiotic Exposure: The bacterial culture is divided into test and control groups. The test group is exposed to the antibiotic at a specific concentration (e.g., 4x MIC) for a defined period (typically 1-2 hours) at 37°C with shaking. The control group is incubated under the same conditions without the antibiotic.
-
Antibiotic Removal: After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by a 1:1000 dilution of the culture in fresh, pre-warmed broth to reduce the antibiotic concentration to well below the MIC.
-
Monitoring Bacterial Regrowth: The viable counts (CFU/mL) in both the test and control cultures are determined at regular intervals (e.g., every hour) by plating serial dilutions onto agar plates.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where:
-
T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 CFU/mL from the count immediately after antibiotic removal.
-
C is the time required for the viable count in the unexposed control culture to increase by 1 log10 CFU/mL from the initial count.
-
PAE Determination Workflow
Conclusion
Based on the data from other aminoglycosides, it is highly probable that this compound exhibits a significant and concentration-dependent post-antibiotic effect against a broad spectrum of Gram-positive and Gram-negative bacteria. This characteristic, coupled with its bactericidal mechanism of action, positions this compound as a potent therapeutic agent. Further in vitro and in vivo studies are warranted to precisely quantify the PAE of this compound and to optimize its clinical application. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret such studies.
References
- 1. Fortimicins A and B, new aminoglycoside antibiotics. IV. In vitro study of fortimicin A compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Postantibiotic effect of aminoglycosides on staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The postantibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-antibiotic effect of isepamicin compared to that of other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of Astromicin and β-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of aminoglycosides and β-lactam antibiotics has long been a cornerstone in the treatment of severe bacterial infections, particularly those caused by resilient Gram-negative pathogens. This guide provides a comprehensive overview of the synergistic effects observed when combining the aminoglycoside Astromicin with various β-lactam antibiotics. The data presented herein is compiled from in vitro and in vivo studies, offering valuable insights for further research and development in antibiotic combination therapies.
In Vitro Synergy of this compound with β-Lactams against Pseudomonas aeruginosa
The synergistic activity of this compound in combination with several β-lactam antibiotics has been demonstrated against clinical isolates of Pseudomonas aeruginosa. The primary method for quantifying this synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is indicative of synergy.
While specific FIC index values from foundational studies were not readily accessible for this guide, the reported percentages of synergistic activity provide a strong indication of the potential of these combinations.
Table 1: Synergistic Activity of this compound and β-Lactam Combinations against Pseudomonas aeruginosa
| β-Lactam Antibiotic | Bacterial Strain Type | Percentage of Isolates Showing Synergy (%) | Reference |
| Piperacillin (PIPC) | Cefsulodin-sensitive | 54 | [1] |
| Cefsulodin-resistant | 37 | [1] | |
| Ceftazidime (CAZ) | Cefsulodin-sensitive | 38 | [1] |
| Cefsulodin-resistant | 63 | [1] | |
| Cefoperazone (CPZ) | Cefsulodin-sensitive | 23 | [1] |
| Cefsulodin-resistant | 47 | [1] | |
| Cefsulodin (CFS) | Cefsulodin-sensitive | 8 | [1] |
| Cefsulodin-resistant | 11 | [1] | |
| Carbenicillin | Not specified | Synergy observed | [2] |
Note: Detailed FIC index values were not available in the referenced abstracts. The percentages indicate the proportion of clinical isolates of P. aeruginosa that demonstrated synergy with the antibiotic combination.
In Vivo Efficacy of this compound and β-Lactam Combinations
Preclinical studies in murine infection models have corroborated the in vitro synergistic findings. The combination of this compound with piperacillin or cefsulodin has been shown to provide significantly greater protective effects in mice infected with Pseudomonas aeruginosa compared to the administration of either antibiotic alone[2].
Table 2: In Vivo Efficacy of this compound and β-Lactam Combinations against Pseudomonas aeruginosa Infection in Mice
| Antibiotic Combination | Animal Model | Outcome | Reference |
| This compound + Piperacillin | Mouse | Significantly greater protective effects than single-drug therapy. | [2] |
| This compound + Cefsulodin | Mouse | Significantly greater protective effects than single-drug therapy. | [2] |
Note: Specific quantitative data on bacterial load reduction or survival rates were not available in the referenced abstracts.
Mechanism of Synergy
The synergistic interaction between this compound (an aminoglycoside) and β-lactam antibiotics is a well-established mechanism. β-lactams inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which disrupts the integrity of the peptidoglycan layer. This damage to the cell wall is believed to enhance the uptake of the aminoglycoside into the bacterial cell, where it can then bind to the 30S ribosomal subunit and inhibit protein synthesis, leading to bacterial cell death.
Caption: Mechanism of synergy between β-lactams and this compound.
Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited in the investigation of antibiotic synergy.
Checkerboard Assay Protocol
The checkerboard assay is a standard in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.
Caption: Workflow for the checkerboard synergy assay.
Detailed Steps:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the β-lactam antibiotic in an appropriate solvent. Create a series of twofold dilutions for each antibiotic in Mueller-Hinton Broth (MHB).
-
Plate Setup: In a 96-well microtiter plate, dispense 50 µL of MHB into each well. Add 50 µL of the this compound dilutions along the rows and 50 µL of the β-lactam dilutions along the columns. This creates a matrix of varying antibiotic concentrations. Include wells with each antibiotic alone as controls.
-
Inoculum Preparation: Prepare a bacterial suspension of the Pseudomonas aeruginosa isolate equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add 100 µL of the bacterial inoculum to each well. Incubate the plate at 35-37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
FIC Index Calculation:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of β-lactam = (MIC of β-lactam in combination) / (MIC of β-lactam alone)
-
FIC Index = FIC of this compound + FIC of β-lactam
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Time-Kill Curve Study Protocol
Time-kill curve studies provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Caption: Workflow for a time-kill curve study.
Detailed Steps:
-
Preparation: Prepare tubes with MHB containing the antibiotics at concentrations determined from MIC testing (e.g., 0.5x, 1x, or 2x MIC). Include a growth control tube without any antibiotic.
-
Inoculation: Inoculate all tubes with a standardized bacterial suspension to achieve a starting density of approximately 10^5 to 10^6 CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto nutrient agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Conclusion
The available evidence strongly suggests a synergistic relationship between this compound and various β-lactam antibiotics, particularly against Pseudomonas aeruginosa. This synergy has been demonstrated in both in vitro and in vivo models. While more detailed quantitative data from historical studies would be beneficial for a more granular comparison, the existing findings provide a solid foundation for further investigation into these promising antibiotic combinations. The detailed experimental protocols provided in this guide can serve as a template for researchers aiming to replicate and expand upon these findings. Further studies focusing on the clinical efficacy and safety of these combinations are warranted to translate these preclinical observations into improved therapeutic strategies for multidrug-resistant infections.
References
A Comparative Analysis of Resistance Mechanisms: Astromicin Versus Other Aminoglycosides
Astromicin demonstrates notable efficacy against a range of Gram-negative bacteria, including strains resistant to other commonly used aminoglycosides. This guide provides a detailed comparison of the resistance mechanisms affecting this compound versus other key aminoglycosides such as gentamicin, tobramycin, and amikacin, supported by experimental data and detailed protocols.
The primary mechanisms of bacterial resistance to aminoglycoside antibiotics are enzymatic modification, alteration of the ribosomal target site, and active efflux of the drug from the bacterial cell. The structural features of each aminoglycoside influence its susceptibility to these resistance mechanisms.
Enzymatic Modification: The Predominant Resistance Mechanism
The most widespread mechanism of aminoglycoside resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[1][2] These enzymes, often encoded on mobile genetic elements, catalyze the transfer of chemical groups to the aminoglycoside molecule, thereby inactivating it.[3] There are three main classes of AMEs:
-
Aminoglycoside Acetyltransferases (AACs): Catalyze the acetylation of amino groups.
-
Aminoglycoside Phosphotransferases (APHs): Catalyze the phosphorylation of hydroxyl groups.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Catalyze the adenylylation of hydroxyl groups.
This compound, also known as fortimicin A, has shown a significant advantage against certain resistant strains. A key study demonstrated that at a concentration of 6.2 mcg/ml, this compound inhibited 92.6% of gentamicin-resistant Gram-negative bacilli, outperforming amikacin (90.5%), gentamicin (23.2%), and tobramycin (8.4%).[4][5] This suggests that this compound is less susceptible to the AMEs prevalent in these gentamicin-resistant isolates.
However, this compound is known to be inactivated by the AAC(3)-I enzyme.[6] The table below summarizes the susceptibility of various aminoglycosides to different AMEs.
| Aminoglycoside | Common Modifying Enzymes |
| This compound | AAC(3)-I |
| Gentamicin | AAC(3), AAC(6'), ANT(2''), APH(2'') |
| Tobramycin | AAC(3), AAC(6'), ANT(2''), APH(2'') |
| Amikacin | AAC(6'), APH(3'), ANT(4') |
| Kanamycin | APH(3'), AAC(6') |
| Neomycin | APH(3'), AAC(3) |
| Streptomycin | ANT(6), APH(6) |
This table provides a general overview. Susceptibility can vary depending on the specific enzyme subtype.
Ribosomal Alterations: Modifying the Drug's Target
Aminoglycosides exert their bactericidal effect by binding to the 30S ribosomal subunit, specifically to the 16S rRNA, which disrupts protein synthesis.[7] Resistance can arise through mutations in the 16S rRNA gene or through enzymatic modification (methylation) of the 16S rRNA.[8][9]
-
16S rRNA Mutations: Specific point mutations in the 16S rRNA can reduce the binding affinity of aminoglycosides to the ribosome, leading to resistance.[10][11] The effectiveness of these mutations in conferring resistance can vary between different aminoglycosides.
-
16S rRNA Methyltransferases (RMTs): These enzymes methylate specific nucleotides in the 16S rRNA, which can confer high-level resistance to a broad range of aminoglycosides.[7]
While specific data on the effect of all known 16S rRNA mutations on this compound susceptibility is limited, its unique structure may result in a different binding interaction with the ribosome compared to other aminoglycosides, potentially rendering some ribosomal mutations less effective.
Efflux Pumps: Actively Removing the Threat
Efflux pumps are membrane proteins that actively transport antibiotics and other toxic substances out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-toxic levels.[1][12] Overexpression of efflux pumps can contribute to resistance against multiple classes of antibiotics, including aminoglycosides.[2] The contribution of efflux pumps to aminoglycoside resistance is particularly significant in bacteria like Pseudomonas aeruginosa.
While it is known that efflux pumps contribute to aminoglycoside resistance, specific comparative studies detailing the efficiency of various pumps in exporting this compound versus other aminoglycosides are not extensively available. However, in a study on this compound-resistant bacteria, resistance in a subset of strains was decreased in the presence of the efflux pump inhibitor EDTA, suggesting a role for efflux in their resistance mechanism.[6]
Experimental Data: Minimum Inhibitory Concentration (MIC) Comparison
The following table summarizes comparative MIC data for this compound and other aminoglycosides against various bacterial strains. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Organism | Resistance Mechanism | This compound (μg/mL) | Gentamicin (μg/mL) | Tobramycin (μg/mL) | Amikacin (μg/mL) |
| E. coli | Sensitive | 1.6 | 0.8 | 0.4 | 1.6 |
| Gentamicin-ResistantGram-Negative Bacilli | Various AMEs | ≤6.2 (92.6% inhibited) | >6.2 (76.8% resistant) | >6.2 (91.6% resistant) | ≤6.2 (90.5% inhibited) |
| Serratia marcescens | - | More effective | Less effective | Less effective | Less effective |
| Pseudomonas aeruginosa | - | Weak activity | Effective | Highly effective | Effective |
Data compiled from multiple sources.[4][13] MIC values can vary between studies and strains.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Stock solutions of aminoglycosides
Procedure:
-
Prepare serial two-fold dilutions of each aminoglycoside in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Characterization of Aminoglycoside-Modifying Enzymes (AMEs)
Several methods can be used to identify the presence of AME-encoding genes and to characterize their activity.
1. Polymerase Chain Reaction (PCR) for AME Gene Detection:
-
Principle: PCR is used to amplify specific AME genes from bacterial DNA.
-
Procedure:
-
Extract genomic DNA from the bacterial isolate.
-
Perform PCR using primers specific for known AME genes (e.g., aac(3)-I, aph(3')-IIIa, ant(2'')-I).
-
Analyze the PCR products by gel electrophoresis to determine the presence or absence of the target genes.
-
2. Enzyme Activity Assays:
-
Principle: This method directly measures the ability of a bacterial cell extract to modify an aminoglycoside.
-
Procedure:
-
Prepare a crude enzyme extract from the bacterial isolate.
-
Incubate the extract with a specific aminoglycoside and a cofactor (e.g., acetyl-CoA for AACs, ATP for APHs and ANTs).
-
Detect the modified aminoglycoside using methods such as high-performance liquid chromatography (HPLC) or mass spectrometry.
-
Visualizing Resistance Mechanisms and Experimental Workflows
References
- 1. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Fortimicins A and B, new aminoglycoside antibiotics. IV. In vitro study of fortimicin A compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an efficient antimicrobial susceptibility testing method with species identification by Nanopore sequencing of 16S rRNA amplicons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (FORTIMICIN A)-RESISTANT BACTERIA IN JAPAN [jstage.jst.go.jp]
- 7. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 16S rRNA Gene Mutations Associated with Decreased Susceptibility to Tetracycline in Mycoplasma bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutations Associated with Decreased Susceptibility to Seven Antimicrobial Families in Field and Laboratory-Derived Mycoplasma bovis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 16S rRNA Mutation Associated with Tetracycline Resistance in a Gram-Positive Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance [mdpi.com]
- 13. Fortimicin A: collaborative in vitro susceptibility. Comparison with amikacin and gentamicin against 11,840 clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Astromicin: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental protection are paramount in scientific research. For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents, including antibiotics like Astromicin, are critical components of their work. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with safety protocols and environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines. All personnel handling this compound waste should wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
This compound, an aminoglycoside antibiotic, is classified as a chemical waste. A Safety Data Sheet (SDS) for this compound indicates that it may cause allergic skin reactions and respiratory sensitization. Therefore, it is essential to avoid creating dust or aerosols during handling and disposal.
Disposal of this compound Waste Streams
The proper disposal method for this compound depends on its form: concentrated stock solutions, dilute solutions in used media, or contaminated labware.
This compound Stock Solutions and Unused Product
Concentrated this compound solutions and unused or expired pure this compound are considered hazardous chemical waste.[1] These should never be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol for Stock Solutions:
-
Segregation and Collection: Collect all this compound stock solutions and unused product in a dedicated, properly labeled hazardous waste container. The container should be compatible with the chemical and have a secure lid to prevent leaks and spills.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound," the concentration, and the date of accumulation.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.
This compound in Used Cell Culture Media
This compound, like other aminoglycoside antibiotics, is heat-stable. This means that standard autoclaving procedures used to decontaminate biological waste will not inactivate the antibiotic. Therefore, media containing this compound must be treated as chemical waste.
Step-by-Step Disposal Protocol for Used Media:
-
Decontamination of Biohazards: If the used media contains potentially infectious agents, it must first be decontaminated according to your institution's biosafety protocols. This may involve chemical disinfection with an approved agent like bleach.
-
Collection of Chemical Waste: Following biological decontamination, the liquid waste containing this compound should be collected as chemical waste.
-
Labeling and Storage: Collect the decontaminated media in a labeled hazardous waste container, clearly indicating the presence of this compound and the disinfectant used.
-
Professional Disposal: Arrange for disposal through your institution's hazardous waste management program.
Contaminated Labware and Materials
Disposable labware (e.g., pipette tips, flasks, plates) and other materials (e.g., gloves, absorbent paper) contaminated with this compound should be disposed of as solid hazardous chemical waste.
Step-by-Step Disposal Protocol for Contaminated Labware:
-
Segregation: Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a durable plastic bag.
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contaminant (this compound).
-
Disposal: Once the container is full, seal it and arrange for its collection and disposal by your institution's EHS department.
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After thorough rinsing, the defaced container may be disposed of as regular trash, in accordance with institutional policies.
Quantitative Data on Aminoglycoside Heat Stability
To underscore the importance of treating this compound as a heat-stable chemical waste, the following table summarizes the heat stability of various aminoglycoside antibiotics.
| Antibiotic | Heat Stability (Autoclaving) |
| This compound | Heat-Stable |
| Gentamicin | Heat-Stable |
| Kanamycin | Heat-Stable |
| Neomycin | Heat-Stable |
| Streptomycin | Heat-Stable |
This data emphasizes that standard autoclaving is not an effective method for inactivating these antibiotics before disposal.
Experimental Protocols for Disposal
Currently, there are no widely established and approved experimental protocols for the chemical inactivation of this compound in a standard laboratory setting. The primary and recommended method of disposal is through a licensed hazardous waste management service. Research into enzymatic and other degradation methods for aminoglycosides is ongoing but has not yet translated into routine laboratory disposal procedures.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of different forms of this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within the laboratory.
References
Essential Safety and Logistical Information for Handling Astromicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of Astromicin. Given that specific safety data for this compound (also known as Fortimicin) is not widely available, these guidelines are based on the known hazards of the aminoglycoside antibiotic class, to which this compound belongs. A thorough risk assessment should be conducted before beginning any work with this compound.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Synonyms | Fortimicin A, KW-1070 |
| Molecular Formula | C₁₇H₃₅N₅O₆ |
| Molecular Weight | 405.49 g/mol |
| CAS Number | 55779-06-1 |
Source: PubChem
Hazard Identification and Personal Protective Equipment (PPE)
This compound, as an aminoglycoside antibiotic, should be handled as a hazardous compound. The primary routes of occupational exposure are inhalation of aerosolized particles and dermal contact. Like other aminoglycosides, this compound is considered a potential skin and respiratory sensitizer.[1][2]
Recommended Personal Protective Equipment (PPE)
| Activity | Minimum PPE Recommendation | Enhanced Precautions (Based on Risk Assessment) |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Lab Coat- ANSI Z87.1-rated Safety Glasses with Side Shields- N95 Respirator | - Chemical Splash Goggles- Face Shield- Disposable Gown- Use of a Ventilated Enclosure (e.g., Fume Hood) |
| Preparing Solutions (Liquid Form) | - Double Nitrile Gloves- Lab Coat- Chemical Splash Goggles | - Face Shield- Disposable Gown- Work within a Chemical Fume Hood |
| Administering to Cell Cultures or Animals | - Nitrile Gloves- Lab Coat- Safety Glasses | - Chemical Splash Goggles- Disposable Gown |
| Cleaning and Decontamination | - Double Nitrile Gloves- Lab Coat- Chemical Splash Goggles | - Heavy-duty gloves- Disposable Gown |
| Waste Disposal | - Double Nitrile Gloves- Lab Coat- Safety Glasses | - Chemical Splash Goggles- Face Shield |
Occupational Exposure Limits (OELs)
There are no established specific Occupational Exposure Limits (OELs) for this compound from major regulatory bodies such as OSHA or ACGIH.[3][4] For aminoglycosides as a class, a permitted exposure of >1000 µ g/day may be considered for compounds of low toxicity that are not potent.[5] However, due to the sensitizing nature of this compound, a conservative approach is recommended. It is advisable to handle this compound in a manner that minimizes any direct contact or aerosol generation.
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Preparation: Before starting, gather all necessary equipment, including pre-weighed materials, solvents, and waste containers.
-
Weighing: When weighing the solid form of this compound, do so within a ventilated enclosure to prevent the dispersion of fine particles.
-
Dissolving: When preparing solutions, add the solvent to the solid to minimize the generation of dust.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
Disposal Plan:
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and potential exposure. Antibiotic waste should be treated as hazardous chemical waste.[6]
-
Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty vials, must be segregated into a clearly labeled, sealed hazardous waste container.
-
Solid Waste: Collect all solid waste, such as contaminated labware, in a designated, puncture-resistant container.
-
Liquid Waste: Unused stock solutions and contaminated media should be collected in a separate, leak-proof container for hazardous chemical waste. Do not pour antibiotic solutions down the drain.[6][7]
-
Decontamination: All non-disposable equipment that has come into contact with this compound should be decontaminated. A 70% ethanol solution can be used for surface decontamination.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: PPE selection workflow for this compound handling.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. caelo.de [caelo.de]
- 3. nj.gov [nj.gov]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
